5-bromo-N-methylpyrazin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-7-5-3-8-4(6)2-9-5/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVFQZGJWPCJSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670286 | |
| Record name | 5-Bromo-N-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446286-92-6 | |
| Record name | 5-Bromo-N-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 5-bromo-N-methylpyrazin-2-amine (CAS 446286-92-6): Synthesis, Characterization, and Application in Drug Discovery
Section 1: Introduction and Strategic Importance
In the landscape of modern medicinal chemistry, the selection of versatile building blocks is paramount for the efficient discovery of novel therapeutics. 5-bromo-N-methylpyrazin-2-amine has emerged as a compound of significant interest for researchers and drug development professionals. Its strategic value lies in the unique arrangement of functional groups on the pyrazine core, a privileged scaffold in numerous biologically active molecules.
The presence of a bromine atom provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).[1][2][3] Simultaneously, the N-methylamino group can serve as a key pharmacophoric element, often involved in critical hydrogen bonding interactions with biological targets.[4] This technical guide provides an in-depth analysis of this compound, offering field-proven insights into its synthesis, comprehensive analytical characterization, core applications, and safe handling. It is designed to equip researchers with the practical knowledge required to effectively leverage this intermediate in their drug discovery programs, particularly in the development of next-generation kinase inhibitors and antiviral agents.[5]
Section 2: Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key properties of this compound are summarized below. These data, derived from computational models and supplier information, are essential for planning reactions, purification, and analytical procedures.[6][7][8]
| Property | Value | Source |
| CAS Number | 446286-92-6 | [6] |
| Molecular Formula | C₅H₆BrN₃ | [6][7] |
| Molecular Weight | 188.03 g/mol | [6][9] |
| IUPAC Name | This compound | [6] |
| SMILES | CNC1=CN=C(C=N1)Br | [6][7] |
| Boiling Point (Predicted) | 259.9 ± 40.0 °C | [8] |
| Density (Predicted) | 1.686 ± 0.06 g/cm³ | [8] |
| XLogP3 (Predicted) | 1.1 | [6] |
| Hydrogen Bond Donor Count | 1 | [6][10] |
| Hydrogen Bond Acceptor Count | 3 | [6][10] |
| Topological Polar Surface Area | 37.8 Ų | [6][7] |
Section 3: Synthesis Methodology: A Predictive Protocol
While specific literature detailing the synthesis of this compound is not widely published, a robust and high-yield protocol can be confidently extrapolated from established methods for the bromination of analogous aminopyrazine and aminopyridine systems.[11][12][13] The proposed method involves a regioselective electrophilic aromatic substitution on the 2-(methylamino)pyrazine precursor.
Causality of Experimental Design: The pyrazine ring is inherently electron-deficient; however, the N-methylamino group at the 2-position is an activating, ortho-para directing group. Electrophilic attack is therefore strongly favored at the 5-position (para), which is sterically accessible and electronically enriched. N-Bromosuccinimide (NBS) is selected as the brominating agent for its high selectivity and safer handling compared to liquid bromine.[12][13] Acetonitrile is a suitable polar aprotic solvent for this transformation.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
-
Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 2-(methylamino)pyrazine (1.0 eq).
-
Dissolution: Add acetonitrile (approx. 10 mL per gram of starting material) and stir the mixture at room temperature until all solids are completely dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the reaction exotherm and minimize potential side-product formation.
-
Reagent Addition: While maintaining the temperature at 0 °C, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes. The slight excess of NBS ensures complete consumption of the starting material.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the acetonitrile. Add water to the residue, which will precipitate the crude product.
-
Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water to remove any residual succinimide.
-
Purification: The crude solid can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure this compound.
-
Drying: Dry the purified product under vacuum to yield a solid.
Section 4: Comprehensive Analytical Characterization Workflow
Ensuring the identity, purity, and stability of a key intermediate is a non-negotiable aspect of drug development. A multi-technique analytical approach is required for the unambiguous characterization of this compound.[14]
Caption: A standard workflow for analytical characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.[14]
-
Protocol:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.[14]
-
-
Self-Validation: A sharp, symmetrical peak for the main component should be observed. Purity is calculated from the peak area percentage. The method is validated by the consistency of the retention time and the absence of significant impurity peaks.
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry provides the molecular weight, confirming the compound's identity.
-
Protocol:
-
Technique: Electrospray Ionization (ESI) in positive mode, typically coupled with LC (LC-MS).
-
-
Expected Results: The key diagnostic feature is the isotopic pattern of bromine. Researchers should observe two major peaks for the protonated molecular ion [M+H]⁺ at m/z values corresponding to the ⁷⁹Br and ⁸¹Br isotopes, in an approximate 1:1 ratio.[14][15] For C₅H₆BrN₃, the expected [M+H]⁺ peaks would be at approximately m/z 187.98 and 189.98.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR provides definitive structural confirmation by mapping the carbon-hydrogen framework.
-
¹H NMR:
-
Methyl Group (-CH₃): A singlet or doublet (depending on coupling to the NH proton) around 2.9-3.1 ppm.
-
Amine Proton (-NH): A broad singlet, the chemical shift of which is concentration and solvent dependent.
-
Pyrazine Protons: Two distinct signals in the aromatic region (typically 7.5-8.5 ppm), likely appearing as singlets or narrow doublets.
-
-
¹³C NMR:
-
Methyl Carbon: A signal in the aliphatic region (~30 ppm).
-
Pyrazine Carbons: Four distinct signals in the aromatic/heteroaromatic region, including one carbon directly attached to bromine which will have a characteristic chemical shift.
-
Section 5: Core Applications in Medicinal Chemistry
The primary utility of this compound is as a versatile intermediate for constructing more complex molecules, primarily through palladium-catalyzed cross-coupling reactions.[3]
Suzuki-Miyaura Cross-Coupling
This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromine atom with a wide variety of aryl or heteroaryl boronic acids or esters. This allows for the rapid generation of a library of analogues to probe the SAR of the substituent at the 5-position.[3][16]
Caption: General scheme of a Suzuki coupling reaction.
This strategy is fundamental in the development of kinase inhibitors, where the aminopyrazine core often acts as a "hinge-binder" in the ATP-binding site of the kinase, and the appended aryl group occupies an adjacent hydrophobic pocket.[4] By varying the 'R' group, researchers can optimize potency, selectivity, and pharmacokinetic properties.
Section 6: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.
-
Hazard Identification: The compound is classified as harmful and an irritant.[6]
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[8][18]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[17]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[8] If on skin, wash with plenty of soap and water. If inhaled, remove to fresh air. If swallowed, rinse mouth and seek medical attention.[17][19]
-
-
Storage:
References
- 1. This compound | 446286-92-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C5H6BrN3 | CID 45480291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. 5-BROMO-2-(METHYLAMINO)PYRAZINE | 446286-92-6 [amp.chemicalbook.com]
- 9. This compound - CAS:446286-92-6 - Sunway Pharm Ltd [3wpharm.com]
- 10. echemi.com [echemi.com]
- 11. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. fishersci.com [fishersci.com]
- 20. 2-AMINO-5-BROMO-6-METHYLPYRAZINE | 74290-69-0 [amp.chemicalbook.com]
Physicochemical properties of 5-bromo-N-methylpyrazin-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Substituted Pyrazine
This compound is a substituted pyrazine, a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry. Heterocyclic scaffolds are foundational to a vast number of pharmaceuticals, with over 85% of biologically active molecules containing such structures.[1] The specific arrangement of substituents on the pyrazine ring—a bromine atom, a secondary amine, and the pyrazine nitrogens—creates a unique electronic and steric profile. This profile dictates the molecule's behavior in biological systems, influencing everything from its ability to dissolve in physiological fluids to its interaction with therapeutic targets.
A comprehensive understanding of the physicochemical properties of this compound is therefore not merely an academic exercise; it is a critical prerequisite for its rational application in drug discovery and development. These properties govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate, directly impacting its efficacy, safety, and formulation.[2] This guide provides a detailed examination of these core properties, the experimental methodologies for their determination, and their implications for research.
Core Molecular and Physicochemical Profile
The fundamental identity and key computed properties of this compound provide a foundational dataset for any research endeavor. These values, summarized below, are essential for initial computational modeling, analytical method development, and preliminary assessment of the compound's drug-like characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 446286-92-6 | [3] |
| Molecular Formula | C₅H₆BrN₃ | [3] |
| Molecular Weight | 188.03 g/mol | [3] |
| Canonical SMILES | CNC1=CN=C(C=N1)Br | [3] |
| InChIKey | GJVFQZGJWPCJSP-UHFFFAOYSA-N | [3] |
| Computed XLogP3 | 1.1 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Topological Polar Surface Area | 51.8 Ų | [4] |
| Formal Charge | 0 | [5] |
Experimental Determination of Critical Physicochemical Parameters
While computational predictions are invaluable for high-throughput screening, experimental determination of key physicochemical properties remains the gold standard for accuracy and regulatory submission. The following sections detail the rationale and standardized protocols for measuring the solubility, lipophilicity, and ionization constant of this compound.
Aqueous Solubility: The Gateway to Bioavailability
Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[6] Poor solubility is a leading cause of failure in the drug development pipeline. The most reliable method for determining the intrinsic, thermodynamic solubility of a compound is the Shake-Flask Method .[6][7]
Causality Behind Experimental Choices: This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid compound and a saturated solution.[6] Using a buffer system across a physiological pH range (e.g., 1.2, 4.5, 6.8) is crucial because the ionization state of a molecule like this compound, which contains basic nitrogen atoms, will change with pH, thereby altering its solubility.[8] Temperature control at 37 ± 1 °C mimics physiological conditions.[8]
Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
-
Preparation: Prepare buffers at pH 1.2, 4.5, and 6.8. Verify the final pH of each buffer at 37 °C.[8]
-
Addition of Compound: Add an excess amount of this compound to a vial containing a known volume of each buffer. The excess solid is necessary to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator within a temperature-controlled chamber at 37 ± 1 °C. Agitate the samples for a predetermined time (e.g., 24-72 hours) to reach equilibrium.[6][8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Separate the saturated supernatant from the solid residue via centrifugation or filtration.
-
Quantification: Accurately dilute the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
pH Verification: Measure the final pH of the saturated solution to ensure the buffer capacity was not exceeded.[8]
Protocol Validation and Troubleshooting:
-
Purity: The compound must be of high purity, as impurities can affect solubility.
-
Equilibrium: Confirm that equilibrium has been reached by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration plateaus.[8]
-
Solid State: The crystalline form of the solid can impact solubility. Characterize the solid phase before and after the experiment to check for any polymorphic transformations.[9]
Lipophilicity (LogP): A Predictor of Membrane Permeability
Lipophilicity, the "oil-loving" nature of a molecule, is a key factor in its ability to cross biological membranes, its binding to plasma proteins, and its potential for metabolism. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP).[10] LogP is the ratio of the concentration of a compound in an organic solvent (commonly n-octanol) to its concentration in an aqueous phase at equilibrium.[10]
Causality Behind Experimental Choices: The n-octanol/water system is the industry standard because n-octanol's properties are believed to mimic the lipid bilayer of cell membranes reasonably well. The shake-flask method, similar to solubility determination, is used to ensure a true equilibrium partition is achieved.[10] For ionizable compounds like this compound, it is critical to measure the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4), as LogD accounts for the partition of all species (ionized and neutral), whereas LogP refers only to the neutral species.
Experimental Protocol: LogP/LogD Determination
-
Solvent Saturation: Pre-saturate the n-octanol with the aqueous buffer (e.g., pH 7.4 phosphate buffer) and the buffer with n-octanol by mixing them vigorously and allowing the phases to separate. This prevents volume changes during the experiment.[11]
-
Compound Addition: Prepare a stock solution of this compound in the pre-saturated aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a vial containing a known volume of pre-saturated n-octanol.
-
Equilibration: Seal the vial and shake gently for a sufficient period (e.g., 1-24 hours) to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[11]
-
Calculation: Calculate LogP (or LogD at the specific pH) using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).[10]
Protocol Validation and Troubleshooting:
-
Mass Balance: Ensure that the total amount of compound recovered from both phases matches the initial amount added.
-
Emulsion Prevention: Gentle mixing is preferred over vigorous shaking to prevent the formation of emulsions that can complicate phase separation.
-
Detector Linearity: The analytical detector must have a wide linear range to accurately quantify potentially very different concentrations in the two phases.[11]
Ionization Constant (pKa): The Driver of pH-Dependent Behavior
The pKa is a measure of the acidity or basicity of a compound. For a nitrogen-containing heterocycle, the pKa value indicates the pH at which the compound is 50% protonated (ionized).[2] This parameter is fundamentally important as the ionization state affects solubility, lipophilicity, receptor binding, and metabolic stability. This compound has multiple basic nitrogen atoms, and determining their pKa values is key to predicting its behavior in different biological compartments.
Causality Behind Experimental Choices: Potentiometric titration is a highly accurate and direct method for pKa determination. It involves monitoring the pH of a solution of the compound as a strong acid or base titrant is added. The inflection points in the resulting titration curve correspond to the pKa values. This method directly measures the protonation/deprotonation events, providing reliable, empirical data.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent, typically water or a water/co-solvent mixture if solubility is low. An inert electrolyte (e.g., KCl) is added to maintain constant ionic strength.
-
Titration: Place the solution in a thermostatted vessel under an inert atmosphere (e.g., nitrogen) to prevent CO₂ absorption. Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa values.
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value is determined from the pH at the half-equivalence point or by calculating the derivative of the titration curve to find the inflection points.
Protocol Validation and Troubleshooting:
-
Compound Purity: The sample must be free of acidic or basic impurities that would interfere with the titration.
-
Titrant Standardization: The concentration of the acid or base titrant must be known with high accuracy.
-
Solvent Effects: If a co-solvent is used, the measured pKa will be an apparent pKa (apKa) and may need to be corrected to obtain the aqueous pKa.
Conclusion and Forward Outlook
The physicochemical properties of this compound—its moderate lipophilicity (XLogP3 = 1.1), significant polar surface area, and capacity for hydrogen bonding—position it as a promising scaffold for medicinal chemistry. Its basic nitrogens suggest that its solubility and membrane permeability will be highly pH-dependent, a critical consideration for formulation and predicting its behavior in the body.
The experimental protocols detailed in this guide provide a robust framework for researchers to accurately characterize this and similar molecules. By grounding drug discovery efforts in high-quality, experimentally-derived physicochemical data, scientists can make more informed decisions, increasing the efficiency of the development process and enhancing the probability of translating a promising molecule into a viable therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H6BrN3 | CID 45480291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-bromo-5-methylpyrazine | C5H6BrN3 | CID 9899043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-2-pyrazinamine;2-Amino-5-bromopyrazine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. researchgate.net [researchgate.net]
- 8. who.int [who.int]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. acdlabs.com [acdlabs.com]
- 11. agilent.com [agilent.com]
A Technical Guide to the Spectroscopic Characterization of 5-bromo-N-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed analysis of the expected spectroscopic data for the novel compound 5-bromo-N-methylpyrazin-2-amine, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just raw data, but a comprehensive understanding of the underlying principles and experimental considerations for its characterization using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
This compound (C₅H₆BrN₃) is a substituted pyrazine derivative.[1] The pyrazine ring is a key structural motif in many biologically active compounds and functional materials. The introduction of a bromine atom and a methylamino group is expected to significantly influence its electronic properties and, consequently, its chemical reactivity and potential applications. Accurate structural elucidation through spectroscopic methods is paramount for its use in drug design and development. This guide will provide a predictive analysis of its mass spectrum and NMR data based on established spectroscopic principles and data from analogous compounds.
Molecular Structure and Properties
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure.
Caption: Molecular structure of this compound.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃ | [1] |
| Molecular Weight | 188.03 g/mol | [1] |
| Monoisotopic Mass | 186.97451 Da | [1] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard approach for obtaining the mass spectrum of a small organic molecule like this compound is through electron ionization.
-
Sample Preparation: A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Data Interpretation: Predicted Mass Spectrum
Molecular Ion Peak: Due to the presence of a bromine atom, the molecular ion region of the mass spectrum is expected to show a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively).[2][3] This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.
-
[M]⁺•: expected at m/z ≈ 187 (containing ⁷⁹Br)
-
[M+2]⁺•: expected at m/z ≈ 189 (containing ⁸¹Br)
PubChemLite predicts the following m/z values for various adducts, which are consistent with the expected molecular weight.[4]
| Adduct | Predicted m/z |
| [M+H]⁺ | 187.98178 |
| [M+Na]⁺ | 209.96372 |
| [M-H]⁻ | 185.96722 |
Fragmentation Pattern: The fragmentation of the molecular ion will be dictated by the relative bond strengths and the stability of the resulting fragments. A plausible fragmentation pathway is outlined below. The principal fragmentation is often the loss of the halogen atom.[5]
Caption: Predicted fragmentation pathway for this compound in EI-MS.
-
Loss of a bromine radical (•Br): This is a common fragmentation pathway for brominated aromatic compounds, leading to a peak at m/z 108.
-
Loss of a methyl radical (•CH₃): Cleavage of the N-methyl bond would result in a fragment at m/z 172/174.
-
Loss of hydrogen cyanide (HCN): Ring fragmentation through the elimination of HCN is characteristic of nitrogen-containing heterocyclic compounds, which would produce a peak at m/z 160/162.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.
Experimental Protocol: ¹H and ¹³C NMR
A general protocol for acquiring ¹H and ¹³C NMR spectra is as follows.
Caption: General experimental workflow for NMR spectroscopy.
¹H NMR Spectroscopy: Predicted Spectrum
The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environment, and their connectivity.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-3 | ~7.8 - 8.2 | Singlet (s) | 1H |
| H-6 | ~7.6 - 8.0 | Singlet (s) | 1H |
| N-H | ~5.0 - 6.0 | Broad Singlet (br s) | 1H |
| N-CH₃ | ~3.0 - 3.3 | Doublet (d) | 3H |
Causality behind Predicted Chemical Shifts and Multiplicities:
-
Aromatic Protons (H-3 and H-6): The pyrazine ring protons are expected to resonate in the aromatic region (typically 7.0-8.5 ppm). The electron-withdrawing nature of the nitrogen atoms and the bromine atom will deshield these protons, shifting them downfield. Due to the substitution pattern, H-3 and H-6 are not adjacent to any other protons, so they are expected to appear as singlets.
-
Amine Proton (N-H): The chemical shift of the N-H proton can vary depending on the solvent, concentration, and temperature. It is often a broad signal due to quadrupole broadening and exchange with residual water. It is expected to show coupling to the methyl protons, but this is often not resolved due to the aforementioned effects.
-
Methyl Protons (N-CH₃): The methyl group is attached to a nitrogen atom, which is deshielding, so its signal is expected around 3.0-3.3 ppm. These protons are coupled to the adjacent N-H proton and should therefore appear as a doublet (according to the n+1 rule, where n=1). The coupling constant (J) is typically around 5 Hz.
¹³C NMR Spectroscopy: Predicted Spectrum
The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~155 - 160 |
| C-3 | ~135 - 140 |
| C-5 | ~120 - 125 |
| C-6 | ~140 - 145 |
| N-CH₃ | ~25 - 30 |
Causality behind Predicted Chemical Shifts:
-
Ring Carbons: The chemical shifts of the pyrazine ring carbons are influenced by the electronegativity of the nitrogen atoms and the substituents.
-
C-2: This carbon is bonded to two nitrogen atoms (the ring nitrogen and the exocyclic amine nitrogen), which strongly deshield it, resulting in a chemical shift in the downfield region.
-
C-5: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine can lead to a more upfield shift than might be expected based solely on electronegativity.
-
C-3 and C-6: These carbons are influenced by the adjacent nitrogen atoms and will appear in the aromatic region.
-
-
Methyl Carbon (N-CH₃): The methyl carbon is in the aliphatic region, and its chemical shift is typical for a methyl group attached to a nitrogen atom.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The expected mass spectrum is characterized by a prominent M/M+2 molecular ion pattern, and the predicted NMR spectra are consistent with the proposed structure. This information should serve as a valuable resource for researchers working with this compound, aiding in its identification and characterization. It is important to note that the actual experimental data may vary slightly depending on the specific experimental conditions.
References
An In-Depth Technical Guide to the Solubility of 5-bromo-N-methylpyrazin-2-amine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 5-bromo-N-methylpyrazin-2-amine, a compound of interest for researchers, scientists, and professionals in drug development. By integrating theoretical principles with practical experimental methodologies, this document aims to serve as an essential resource for understanding and manipulating the solubility of this and structurally related molecules.
Section 1: Understanding the Molecular Profile of this compound
This compound is a substituted pyrazine with a molecular formula of C5H6BrN3 and a molecular weight of approximately 188.03 g/mol .[1] Its structure, featuring a pyrazine ring, a bromine substituent, and an N-methylamino group, dictates its physicochemical properties and, consequently, its solubility in various organic solvents.
Key Structural Features Influencing Solubility:
-
Pyrazine Ring: The pyrazine core, a diazine, is a weak base and possesses some polarity due to the two nitrogen atoms.[2][3] Unsubstituted pyrazine is freely soluble in water and also soluble in organic solvents like alcohols and ether, indicating its ability to participate in polar and hydrogen bonding interactions.[3][4]
-
Bromine Substituent: The bromine atom significantly influences the molecule's properties. It increases the molecular weight and volume, which can negatively impact solubility. However, the bromine atom can also participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid.[5][6] This interaction can, in some contexts, enhance solubility in solvents with Lewis basic sites (e.g., carbonyls, ethers).[7][8] The presence of a halogen atom generally increases the lipophilicity of a molecule.[8]
-
N-methylamino Group: The secondary amine group can act as a hydrogen bond donor, while the nitrogen atom is a hydrogen bond acceptor. The N-methylation, when compared to a primary amine, can have varied effects on solubility. While it adds a hydrophobic methyl group, it can also disrupt intermolecular hydrogen bonding in the solid state, which may lead to an increase in solubility in some cases.[9][10] For secondary amines, N-methylation typically has a minor impact on aqueous solubility but increases lipophilicity.[10]
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C5H6BrN3 | PubChem[1] |
| Molecular Weight | 188.03 g/mol | PubChem[1] |
| XLogP3 (Predicted) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
Section 2: Theoretical Frameworks for Solubility Prediction
While experimental determination is the gold standard, theoretical models provide valuable insights for solvent screening and understanding solubility behavior.
Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are based on the principle that "like dissolves like" and dissect the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[11][12] Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer the HSP values of a solute and a solvent, the higher the expected solubility.[13]
The distance (Ra) between a solute and a solvent in Hansen space is calculated as follows:
Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²
A smaller Ra value indicates a higher likelihood of miscibility. This model is particularly useful for screening a wide range of solvents to identify promising candidates for experimental testing.[9]
COSMO-RS (COnductor-like Screening MOdel for Real Solvents)
COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[10][14][15] It calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface polarities.[15] This ab initio approach does not require experimental data for the specific solute-solvent system, making it highly valuable in early drug discovery.[14][16] COSMO-RS has been shown to provide good qualitative solvent ranking and can predict solubility with a reasonable degree of accuracy.[14][16]
Section 3: Experimental Determination of Solubility
The "shake-flask" method is the most widely recognized and reliable technique for determining equilibrium solubility.[17][18][19]
Principle of the Shake-Flask Method
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.[19][20] After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the solute in the clear supernatant is determined analytically.[17][21]
Detailed Step-by-Step Protocol for Shake-Flask Solubility Determination
-
Preparation:
-
Accurately weigh an excess amount of this compound into a suitable container (e.g., a glass vial with a screw cap). The excess is crucial to ensure a saturated solution is formed.[18]
-
Add a precise volume of the desired organic solvent to the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker or incubator. For pharmaceutical applications, this is often set at 25°C or 37°C.[17]
-
Agitate the mixture for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[19] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[22]
-
-
Sample Separation:
-
Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Separate the saturated solution from the excess solid. This can be achieved by:
-
Centrifugation: Centrifuge the sample to pellet the undissolved solid.
-
Filtration: Use a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any solid particles. Ensure the filter material is compatible with the solvent and does not adsorb the solute.
-
-
-
Analysis:
-
Immediately dilute the clear, saturated solution with a suitable solvent to prevent precipitation upon cooling and to bring the concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the concentration of the test sample.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.
-
Section 4: Practical Considerations for Solvent Selection in Drug Development
The choice of organic solvents for solubility studies is driven by the intended application of the final formulation.
Solvents for Preclinical Formulations
For early-stage in vivo studies, such as pharmacokinetic (PK) and toxicology (Tox) assessments, the formulation strategy aims to achieve the desired drug exposure in a safe and reproducible manner.[23][24][25] Common organic solvents used as co-solvents in preclinical formulations are listed in Table 2.
| Solvent Class | Examples | Key Considerations |
| Glycols | Propylene Glycol (PG), Polyethylene Glycol (PEG 300, PEG 400) | Generally well-tolerated; can enhance the solubility of many poorly soluble compounds.[24] |
| Amides | Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP) | Strong solubilizing power, but potential for toxicity needs to be carefully evaluated.[23] |
| Alcohols | Ethanol | Often used in combination with other solvents; can cause local irritation at high concentrations.[23] |
| Ethers | Dimethyl Isosorbide (DMI) | Good safety profile and solubilizing capacity for a range of compounds. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but its use in vivo is limited due to potential toxicities and effects on cell permeability. Often used for in vitro screening.[24] |
Predicting Solubility Behavior in Common Organic Solvents
Based on the structure of this compound, a qualitative prediction of its solubility in different solvent classes can be made:
-
Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): The N-methylamino group can donate a hydrogen bond to the solvent, and the pyrazine nitrogens and the amine nitrogen can accept hydrogen bonds. Therefore, moderate to good solubility is expected in these solvents.
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Ethyl Acetate): The polarity of the pyrazine ring and the potential for dipole-dipole interactions suggest that the compound will have some solubility in these solvents. Solvents with carbonyl groups (like acetone and ethyl acetate) could also engage in halogen bonding with the bromine atom.
-
Aprotic Nonpolar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the pyrazine ring and the amino group, low solubility is anticipated in nonpolar solvents. The bromine and methyl groups contribute some lipophilicity, but this is unlikely to overcome the polarity of the rest of the molecule.
Section 5: Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured format for easy comparison.
Table 3: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility (mg/mL) |
| Methanol | Protic | High | Data to be filled from experiment |
| Ethanol | Protic | High | Data to be filled from experiment |
| Isopropanol | Protic | Moderate | Data to be filled from experiment |
| Acetone | Aprotic Polar | Moderate | Data to be filled from experiment |
| Acetonitrile | Aprotic Polar | Moderate | Data to be filled from experiment |
| Ethyl Acetate | Aprotic Polar | Low-Moderate | Data to be filled from experiment |
| Dichloromethane | Aprotic | Low-Moderate | Data to be filled from experiment |
| Toluene | Aprotic Nonpolar | Low | Data to be filled from experiment |
| n-Hexane | Aprotic Nonpolar | Very Low | Data to be filled from experiment |
Section 6: Visualizing the Workflow
A clear experimental workflow is essential for reproducibility and understanding the process.
Caption: Experimental workflow for the shake-flask solubility determination.
Caption: Key molecular interactions governing solubility.
References
- 1. Prediction of Drug Solubility in Complex Micro-Environments: Machine Learning Study Based on Hansen Solubility Parameters [sciltp.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Pyrazine | C4H4N2 | CID 9261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The Halogen Bond in the Design of Functional Supramolecular Materials: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 10. scispace.com [scispace.com]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 14. pubs.acs.org [pubs.acs.org]
- 15. (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation | AIChE [proceedings.aiche.org]
- 16. Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. bioassaysys.com [bioassaysys.com]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 24. admescope.com [admescope.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
An In-depth Technical Guide to the Stability of 5-bromo-N-methylpyrazin-2-amine Under Acidic Conditions
Abstract
This technical guide provides a comprehensive analysis of the stability of 5-bromo-N-methylpyrazin-2-amine in acidic environments. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols. We delve into the molecular structure, predict acid-catalyzed degradation pathways, and offer detailed methodologies for conducting forced degradation studies. The guide emphasizes the importance of robust analytical techniques such as HPLC and LC-MS for monitoring stability and characterizing degradation products, ensuring scientific integrity and supporting regulatory compliance.
Introduction: The Significance of Aminopyrazines in Drug Discovery
Pyrazine derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The compound this compound is a valuable building block in pharmaceutical synthesis, prized for its role as a key intermediate. The stability of such intermediates and the final Active Pharmaceutical Ingredients (APIs) is a critical quality attribute that profoundly impacts drug safety, efficacy, and shelf-life.[2][3]
Understanding how a molecule like this compound behaves under acidic conditions—which it may encounter during synthesis, formulation, or even physiological transit—is paramount. Forced degradation studies, conducted under conditions more severe than standard stability testing, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation pathways and validate the stability-indicating nature of analytical methods.[4][5][6] This guide provides the theoretical framework and practical tools to rigorously assess the acidic stability of this important heterocyclic amine.
Theoretical Stability Considerations
The stability of this compound in acid is governed by the interplay of its structural features: the pyrazine ring, the secondary amine, and the bromo substituent.
Basicity and Protonation Sites
The pyrazine ring contains two nitrogen atoms, which are weakly basic due to the inductive electron-withdrawing effect of the second nitrogen atom.[7][8] The pKa of a protonated pyrazine is approximately 0.37, making it a very weak base.[7] The exocyclic N-methylamino group, however, is more basic. In an acidic medium, protonation will likely occur preferentially at the exocyclic nitrogen, although protonation of the ring nitrogens cannot be entirely discounted, especially under strongly acidic conditions.
Protonation of the ring deactivates it towards electrophilic attack but can make it more susceptible to nucleophilic attack or hydrolysis. Protonation of the exocyclic amine transforms it into a better leaving group, potentially facilitating hydrolytic cleavage.
Potential Acid-Catalyzed Degradation Pathways
While specific degradation data for this compound is not extensively published, we can postulate logical degradation pathways based on the chemical functionalities present.
-
Pathway A: Hydrolysis of the C-N Amine Bond: This is a common degradation route for amino-heterocycles. The acid-catalyzed mechanism would likely involve protonation of a ring nitrogen, making the carbon atom at position 2 more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of 5-bromopyrazin-2-ol and methylamine.
-
Pathway B: Hydrolysis of the C-Br Bond (Debromination): While aromatic C-Br bonds are generally stable, the electron-rich nature of the aminopyrazine ring could, under harsh acidic and thermal conditions, facilitate hydrolytic debromination to yield N-methylpyrazin-2-amine.
-
Pathway C: Ring Opening: Under extreme conditions of heat and acid concentration, cleavage of the pyrazine ring itself is a possibility, though this is generally less common for aromatic heterocyclic systems compared to substituent hydrolysis.
The following diagram illustrates the most probable degradation pathway via hydrolysis of the amine bond.
Caption: Postulated mechanism for acid-catalyzed hydrolysis.
Experimental Design: Forced Degradation Protocol
A robust forced degradation study is essential to practically evaluate these theoretical pathways. This protocol is designed in accordance with ICH Q1A(R2) guidelines, which recommend targeting 5-20% degradation to ensure that secondary degradation is minimized.[4][9]
Materials and Reagents
-
This compound (API)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sulfuric Acid (H2SO4), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Volumetric flasks, pipettes, and vials
Step-by-Step Protocol
-
Stock Solution Preparation: Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Stress Sample Preparation:
-
For each acid condition (0.1 M HCl, 1 M HCl, 0.1 M H2SO4, 1 M H2SO4), transfer 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of the respective acid.
-
Dilute to the mark with a 50:50 mixture of water and acetonitrile. This results in a final API concentration of 100 µg/mL.
-
-
Control Sample Preparation:
-
Time Zero (T0) Control: Prepare one sample as in step 2, but immediately neutralize it with an equimolar amount of NaOH and analyze.
-
Blank Control: Prepare a sample containing only the acid and diluent (no API) to check for any interfering peaks.
-
-
Stress Conditions:
-
Place the prepared stress samples in a controlled temperature water bath or oven set at 60°C. Rationale: Elevated temperature accelerates the degradation process, allowing for observable changes within a practical timeframe.[5]
-
-
Time Points and Sampling:
-
Withdraw aliquots from each flask at specified time points (e.g., 2, 4, 8, 12, and 24 hours).
-
Immediately upon withdrawal, neutralize the aliquot with an equimolar amount of NaOH to quench the degradation reaction. Rationale: Quenching the reaction ensures that the analysis accurately reflects the degradation at that specific time point.
-
Filter the samples through a 0.45 µm syringe filter if any precipitation is observed.
-
-
Analysis: Analyze all T0, blank, and stressed samples using a validated stability-indicating HPLC method as described in the next section.
Analytical Methodologies for Stability Assessment
The cornerstone of a stability study is the analytical method, which must be able to separate the parent compound from all potential degradation products.[10][11]
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for quantifying the parent API and its degradation products.[2][10]
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Instrument | HPLC system with UV/PDA Detector | PDA allows for peak purity analysis and detection at multiple wavelengths. |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | C18 columns are versatile and effective for separating small polar molecules.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic mobile phase to ensure good peak shape for amines. |
| Mobile Phase B | Acetonitrile (ACN) | Common organic modifier for reverse-phase chromatography. |
| Gradient Elution | 5% to 95% B over 20 minutes | A gradient is crucial to elute both the polar parent compound and potentially less polar degradation products. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | |
| Detection | 254 nm or max absorbance wavelength of API |
Liquid Chromatography-Mass Spectrometry (LC-MS)
For the structural identification of unknown degradation products, LC-MS is an indispensable tool.[13][14][15] It provides the molecular weight of the degradants and, through tandem MS (MS/MS), valuable fragmentation data for structural elucidation.[12][16]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Use the same samples prepared for the HPLC analysis.
-
LC Conditions: Employ the same HPLC method to ensure correlation between UV and MS data.
-
MS Ionization: Use Electrospray Ionization (ESI) in positive mode. Rationale: The nitrogen atoms in the pyrazine ring and amine group are readily protonated, making positive mode ESI highly effective.
-
Data Acquisition:
-
Perform a full scan analysis to obtain the molecular weights of all eluting peaks.
-
Perform a data-dependent MS/MS scan, where the instrument automatically fragments the most intense ions detected in the full scan.
-
-
Structure Elucidation: Compare the mass-to-charge ratio (m/z) and fragmentation patterns of the degradation products with the parent API to propose structures. For example, a loss of 15 Da (CH3) or 29 Da (CH3NH) from a degradant could support the hydrolysis pathway.
Nuclear Magnetic Resonance (NMR) Spectroscopy
If a significant degradation product is formed (>10-15%), it can be isolated using preparative HPLC. The isolated compound's structure can then be definitively confirmed using NMR spectroscopy, which provides detailed information about the molecule's carbon-hydrogen framework.[17][18][19]
Data Interpretation and Visualization
The data from the stability study should be systematically organized and visualized.
Quantifying Degradation
The percentage of API remaining and the percentage of each degradation product formed should be calculated at each time point. The area normalization method is typically used.
% Degradation = (Total Area of Degradants / (Area of API + Total Area of Degradants)) * 100
Table 2: Example Stability Data Summary (1 M HCl at 60°C)
| Time (hours) | API Remaining (%) | Degradant 1 (%) | Degradant 2 (%) | Mass Balance (%) |
| 0 | 100.0 | 0.0 | 0.0 | 100.0 |
| 2 | 97.5 | 2.3 | 0.1 | 99.9 |
| 4 | 94.8 | 4.9 | 0.2 | 99.9 |
| 8 | 90.1 | 9.2 | 0.5 | 99.8 |
| 12 | 85.3 | 13.8 | 0.7 | 99.8 |
| 24 | 78.9 | 19.9 | 1.0 | 99.8 |
Mass Balance is the sum of the % API remaining and the % of all degradation products. A good mass balance (98-102%) indicates that all major degradants are being detected.
Experimental Workflow Visualization
A clear workflow diagram ensures the experimental process is logical and reproducible.
Caption: Workflow for the forced acid degradation study.
Conclusion
The acidic stability of this compound is a critical parameter for its successful application in drug development. This guide has outlined the theoretical principles that govern its reactivity in acidic media and provided a comprehensive, step-by-step framework for its experimental evaluation. By postulating degradation pathways and employing robust analytical methodologies like HPLC and LC-MS, researchers can gain a thorough understanding of the molecule's intrinsic stability. This knowledge is not only a regulatory requirement but also fundamental scientific insight that informs the development of safe, stable, and effective pharmaceutical products.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemclinix.com [alfa-chemclinix.com]
- 3. mriglobal.org [mriglobal.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Pyrazine - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The use of liquid chromatography-mass spectrometry for the identification of drug degradation products in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 18. hyphadiscovery.com [hyphadiscovery.com]
- 19. Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 5-bromo-N-methylpyrazin-2-amine: A Versatile Building Block in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of the Pyrazine Scaffold
In the landscape of medicinal chemistry, the pyrazine ring stands as a "privileged scaffold." Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a multitude of clinically successful therapeutics.[1] Pyrazine derivatives are integral to drugs targeting a wide array of diseases, from tuberculosis to cancer.[1][2] Within this valuable class of compounds, 5-bromo-N-methylpyrazin-2-amine has emerged as a particularly strategic building block. The presence of a reactive bromine atom at the 5-position, poised for palladium-catalyzed cross-coupling, and the N-methylamino group at the 2-position, which modulates solubility and serves as a key recognition motif for protein targets, provides a powerful synthetic handle for molecular elaboration in drug discovery programs.
This guide provides an in-depth technical overview of this compound, moving beyond simple catalog data to offer field-proven insights into its application, causality in reaction design, and its role in the synthesis of advanced therapeutic agents.
Core Properties and Safe Handling
Before deployment in any synthetic campaign, a thorough understanding of the reagent's fundamental properties and safety protocols is paramount.
Physicochemical & Spectral Data
The key properties of this compound are summarized below for rapid reference.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 446286-92-6 | [3] |
| Molecular Formula | C₅H₆BrN₃ | [3] |
| Molecular Weight | 188.03 g/mol | [3] |
| Appearance | Typically an off-white to yellow or brown solid | N/A |
| Monoisotopic Mass | 186.97451 Da | [3] |
| Predicted XLogP3 | 1.1 | [3] |
| SMILES | CNC1=CN=C(C=N1)Br | [3] |
Spectral Insights:
-
¹H NMR: Protons on the pyrazine ring are expected to appear in the aromatic region (typically δ 7.5-8.5). The N-methyl group will present as a distinct singlet, deshielded by the adjacent nitrogen, likely in the δ 2.8-3.2 ppm range. The N-H proton signal may be broad and its position variable.[4]
-
¹³C NMR: The carbon atoms of the pyrazine ring will resonate in the aromatic region. The carbon bearing the bromine atom will be significantly influenced by the halogen's electronegativity and anisotropic effects. The N-methyl carbon typically appears around δ 25-35 ppm.
-
Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.[5]
Safety, Handling, and Storage
This compound is an irritant and is harmful if ingested, inhaled, or absorbed through the skin. Adherence to strict laboratory safety protocols is mandatory.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Ensure all equipment is dry, as the compound may be sensitive to moisture.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, refrigeration under an inert atmosphere (e.g., Argon) is recommended.
Core Synthetic Applications: A Gateway to Molecular Diversity
The synthetic utility of this compound is dominated by its participation in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrazine ring and the C-Br bond make it an excellent electrophilic partner for a variety of transformations.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most crucial reaction for this building block, enabling the facile introduction of diverse aryl and heteroaryl moieties. This is a cornerstone strategy for exploring Structure-Activity Relationships (SAR) in drug discovery by modifying the "right-hand side" of the molecule.[6][7]
Causality & Mechanistic Considerations: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[4]
-
Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0), [Pd(PPh₃)₄], is a reliable and common choice for this transformation.[4][7] For more challenging or sterically hindered substrates, catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ precursor can offer superior performance.[8]
-
Base Selection: An inorganic base is required to activate the boronic acid for transmetalation. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used. K₃PO₄ is often preferred for heteroaromatic substrates as it can be more effective at promoting the catalytic cycle.[7]
-
Solvent System: A mixture of an organic solvent and water is typical. 1,4-Dioxane/water or Toluene/water are common choices, providing a biphasic medium that facilitates both the organic and inorganic components of the reaction.[7]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 5-(4-methoxyphenyl)-N-methylpyrazin-2-amine.
-
Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).
-
Inerting the Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Subsequently, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting bromide).[6][7]
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 6-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, enabling the synthesis of complex diarylamines or alkylarylamines that are prevalent in kinase inhibitors.[1][9] This reaction couples the aryl bromide with a primary or secondary amine.
Causality & Mechanistic Considerations: The catalytic cycle is similar to the Suzuki coupling but involves oxidative addition, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination.
-
Ligand is Key: This reaction is highly dependent on the choice of ligand. Standard phosphine ligands like PPh₃ are often ineffective. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, Xantphos, SPhos) are required to facilitate the crucial reductive elimination step.[1]
-
Base Strength: A strong, non-nucleophilic base is needed to deprotonate the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although cesium carbonate (Cs₂CO₃) can also be effective, particularly for sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.
Visualization of Synthetic Potential
To conceptualize the versatility of this compound, the following diagrams illustrate its central role as a synthetic hub and a typical experimental workflow.
Caption: Reaction hub for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction of Alkyl Isocyanides with Aryl/Alkyl Carbonyl Chlorides and Diaminomaleonitrile: Fluorescence and Antimicrobial Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
- 5. US9403797B2 - 5-(pyridin-2-yl-amino)-pyrazine-2-carbonitrile compounds and their therapeutic use - Google Patents [patents.google.com]
- 6. Substituted pyrazin-2-yl-sulphonamide-(3-pyridyl) compounds and uses thereof - Patent US-6060475-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Reactivity of the C-Br bond in 5-bromo-N-methylpyrazin-2-amine
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 5-bromo-N-methylpyrazin-2-amine
Abstract
This compound is a pivotal heterocyclic building block in medicinal chemistry. The strategic position of its carbon-bromine bond, influenced by the unique electronic landscape of the substituted pyrazine ring, dictates its synthetic utility. This guide provides a comprehensive exploration of the C-Br bond's reactivity, focusing on its application in robust, scalable bond-forming reactions. We delve into the mechanistic underpinnings of palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and explore the potential for nucleophilic aromatic substitution. Each section synthesizes theoretical principles with field-proven experimental protocols, offering researchers the causal insights needed for rational reaction design and optimization.
Introduction: The Electronic Character of this compound
The reactivity of the C-Br bond in this compound is not merely that of a simple aryl bromide. It is a nuanced outcome of the interplay between the electron-deficient pyrazine core and the electron-donating N-methylamino substituent.
-
Pyrazine Ring: As a diazine, the pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] This electron deficiency, or π-deficient character, generally enhances the reactivity of halopyrazines in both palladium-catalyzed oxidative addition and nucleophilic aromatic substitution compared to their benzene analogs.[1]
-
N-methylamino Group (-NHMe): Located at the C-2 position, this group acts as a strong electron-donating group through resonance (+M effect). It increases the electron density of the aromatic system, which can modulate the reactivity of the C-5 bromine.
-
Bromine Atom (-Br): Positioned at C-5, the bromine's reactivity is the focal point. The combined electronic effects determine the ease with which this bond can be cleaved for subsequent functionalization.
The following diagram illustrates the key electronic influences on the pyrazine core.
Caption: Electronic factors governing C-Br bond reactivity.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are the cornerstone of modern synthetic chemistry for functionalizing aryl halides.[3] The general mechanism involves a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the aryl bromide to the Pd(0) complex.[4] The electron-deficient nature of the pyrazine ring makes the C-Br bond particularly susceptible to this rate-determining step.[5]
Caption: Generalized catalytic cycle for Pd-cross-coupling.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent.[6][7] It is widely used in pharmaceutical synthesis for its functional group tolerance and reliability.[3][8]
Causality Behind Experimental Choices:
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a classic, effective catalyst for many Suzuki couplings.[7][9] Its four phosphine ligands provide a stable source of the active 14-electron Pd(0) species.
-
Base: An inorganic base like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) is crucial.[10][11] It facilitates the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is standard.[7][11] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 88 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 78 |
| *Yields are based on structurally analogous 5-bromo-2-methylpyridin-3-amine and serve as a strong predictive baseline.[9] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.5 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Addition: Add degassed 1,4-dioxane and deionized water (typically a 4:1 ratio) via syringe.[7]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours.
-
Monitoring: Track reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in drug discovery.[12][13][14] The reaction couples the aryl bromide with a primary or secondary amine.[15]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction is highly dependent on the ligand. Modern bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, SPhos, XPhos) are superior as they promote the rate-determining reductive elimination step and prevent catalyst decomposition.[15][16] A palladium source like Pd₂(dba)₃ or Pd(OAc)₂ is used.[15]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amido species. Sodium tert-butoxide (NaOt-Bu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[15][16]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and to avoid side reactions.[5]
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Pd Source/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / RuPhos | LiHMDS | Toluene | 100 | 83 |
| 2 | Morpholine | Pd₂(dba)₃ / SPhos | LiHMDS | Toluene | 100 | 76 |
| 3 | Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene | 80 | 98 |
| 4 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | High |
| *Yields are based on 2-bromopyrazine and serve as a strong predictive baseline.[15] |
Experimental Protocol: General Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: To a dry Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (2-6 mol%), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Atmosphere Exchange: Seal the vessel and purge thoroughly with an inert gas.
-
Solvent Addition: Add degassed, anhydrous toluene or dioxane via syringe.[16]
-
Reaction: Heat the mixture to 100-110 °C with stirring for 8-16 hours.
-
Monitoring: Track reaction progress by GC-MS or LC-MS.
-
Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.[15]
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling provides a direct route to aryl alkynes by reacting the aryl bromide with a terminal alkyne.[17][18] This reaction is distinguished by its use of a dual-catalyst system.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to run the main cross-coupling cycle and a copper(I) co-catalyst (e.g., CuI).[10][19] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species that participates in the transmetalation step with the palladium complex.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to neutralize the HBr byproduct and as the reaction solvent in many cases.[10][17]
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst | Cu(I) Salt | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT |
| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | RT |
| 4 | Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | CuI | i-Pr₂NH | DMF | RT - 50 |
| Conditions are generalized from protocols for similar brominated heterocycles.[10][19] |
Experimental Protocol: General Sonogashira Coupling
Caption: Experimental workflow for Sonogashira coupling.
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, the C-Br bond on an electron-deficient pyrazine ring can also be susceptible to direct nucleophilic aromatic substitution (SNAr). Halopyrazines are known to be more reactive in SNAr than their corresponding pyridine analogs.[1]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[20][21] In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Reactivity Considerations:
-
Activating Groups: SNAr is most effective when strong electron-withdrawing groups are present ortho or para to the leaving group, as they stabilize the Meisenheimer complex.[20]
-
Deactivating Groups: The presence of the electron-donating N-methylamino group at C-2 will likely disfavor SNAr at the C-5 position by destabilizing the negative charge of the intermediate. Therefore, more forcing conditions (e.g., high temperatures, strong nucleophiles) may be required for this transformation compared to an un-substituted bromopyrazine.[1]
Troubleshooting: The Challenge of Hydrodebromination
A common and undesired side reaction in palladium-catalyzed couplings of bromopyrazines is hydrodebromination, where the bromine atom is replaced by hydrogen.[5] This is particularly prevalent due to the electron-deficient nature of the pyrazine ring.
Primary Causes:
-
High Temperature: Can accelerate the rate of this side reaction.[5]
-
Base Choice: Strong bases, especially in the presence of any protic species, can generate palladium-hydride intermediates that lead to hydrodebromination.[5]
-
Solvent: Protic solvents can act as a proton source.[5]
Minimization Strategies:
-
Temperature Optimization: Screen for the lowest effective temperature (e.g., start at 80 °C).
-
Catalyst/Ligand Selection: Employ modern, bulky ligands that favor the desired reductive elimination pathway over side reactions.
-
Solvent Choice: Strictly use anhydrous, aprotic solvents like toluene, dioxane, or THF.[5]
-
Base Selection: Consider using a weaker base if hydrodebromination is severe, though this may require longer reaction times.
Conclusion
The C-Br bond in this compound is a highly versatile functional handle, offering access to a diverse array of complex molecules. Its reactivity is predominantly channeled through palladium-catalyzed cross-coupling reactions, for which a wealth of reliable protocols and catalyst systems exist. While direct SNAr is mechanistically possible, it is electronically disfavored and requires more forcing conditions. A thorough understanding of the electronic properties of the substrate, the mechanism of the chosen reaction, and potential side pathways is paramount for researchers and drug development professionals to successfully leverage this important building block in the synthesis of novel chemical entities.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. imperial.ac.uk [imperial.ac.uk]
- 3. jocpr.com [jocpr.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines [beilstein-journals.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. benchchem.com [benchchem.com]
- 20. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
Electronic and steric properties of 5-bromo-N-methylpyrazin-2-amine
An In-Depth Technical Guide to the Electronic and Steric Properties of 5-bromo-N-methylpyrazin-2-amine
Abstract
The pyrazine scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents and is recognized for its diverse biological activities.[1][2] This technical guide provides a comprehensive analysis of this compound, a key synthetic intermediate in drug discovery. We delve into the nuanced interplay of its electronic and steric properties, which are dictated by the pyrazine core, a bromine substituent, and a methylamino group. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into the molecule's behavior, detailed experimental and computational protocols for its characterization, and its strategic application in medicinal chemistry.
Introduction: The Strategic Value of the Pyrazine Scaffold
Pyrazine and its derivatives are fundamental building blocks in the development of novel therapeutics, with several pyrazine-containing drugs featured on the World Health Organization's Model List of Essential Medicines.[1] Their utility stems from the unique electronic nature of the 1,4-diazine ring system, which combines the properties of aromaticity with the polar, hydrogen-bond accepting capabilities of its nitrogen atoms.[3]
This compound emerges as a particularly valuable intermediate. Its structure is strategically functionalized to offer a trifecta of chemical utility:
-
An Electron-Donating Group: The N-methylamino group modulates the electron density of the pyrazine ring, influencing its reactivity and providing a crucial hydrogen bond donor site.
-
A Halogen Atom: The bromine atom serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via cross-coupling reactions, enabling rapid library generation.[4][5] It also introduces the potential for halogen bonding, a significant non-covalent interaction in ligand-protein binding.
-
An Electron-Deficient Core: The pyrazine ring itself is inherently electron-poor, a property that influences its stacking interactions and metabolic stability.[6]
This guide will systematically dissect these features, providing both a theoretical framework and practical methodologies for leveraging this compound in drug design campaigns.
Molecular Structure and Synthesis
The judicious arrangement of functional groups in this compound underpins its utility. A common and efficient route to synthesize substituted bromopyrazines involves the direct electrophilic bromination of an aminopyrazine precursor. The amino group acts as an activating group, directing the bromination to a specific position on the ring.
General Synthetic Workflow
The synthesis typically involves the reaction of an N-methylpyrazin-2-amine precursor with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a suitable solvent. The reaction conditions can be tuned to achieve high selectivity and yield. A representative protocol is detailed in Section 5.1.
Caption: General workflow for the synthesis of this compound.
Analysis of Electronic Properties
The electronic landscape of this compound is a composite of the inductive and resonance effects of its constituent parts, which collectively determine its reactivity, polarity, and intermolecular interaction potential.
Inductive and Resonance Effects
-
Pyrazine Ring: The two nitrogen atoms exert a strong electron-withdrawing inductive effect (-I), making the ring carbons electron-deficient compared to benzene. This inherent electron deficiency contributes to the molecule's stability and influences its stacking interactions with biological macromolecules. The pKa of pyrazine is low (around 0.65), indicating its weak basicity.[2]
-
N-methylamino Group: This group is a powerful electron-donating group through resonance (+R effect), where the nitrogen lone pair delocalizes into the pyrazine ring. This effect increases the electron density on the ring, particularly at the ortho and para positions, and counteracts the ring's inherent electron deficiency. It also has a weak electron-donating inductive effect (+I).
-
Bromine Atom: Bromine is an electronegative atom that exerts an electron-withdrawing inductive effect (-I). However, it also possesses lone pairs that can be donated through resonance (+R effect), although this is weaker for halogens. The net effect is typically deactivating in electrophilic substitutions but directing to the ortho/para positions. Its primary electronic role in this scaffold is often as a site for metal-catalyzed cross-coupling.
Quantitative Electronic Descriptors
Computational methods provide valuable quantitative insights into the molecule's drug-like properties. Density Functional Theory (DFT) is a powerful tool for these calculations.[7][8]
| Property | Value | Source | Significance in Drug Discovery |
| Molecular Formula | C₅H₆BrN₃ | PubChem[9] | Defines the elemental composition and molecular weight. |
| Molecular Weight | 188.03 g/mol | PubChem[9] | Influences diffusion rates and fits within Lipinski's Rule of Five. |
| XLogP3 | 1.1 | PubChem[9] | A measure of lipophilicity; affects membrane permeability and solubility. |
| TPSA | 37.8 Ų | ChemScene[10] | Topological Polar Surface Area; correlates with passive molecular transport through membranes. |
| H-Bond Donors | 1 | ChemScene[10] | The N-H group can form crucial hydrogen bonds with protein targets. |
| H-Bond Acceptors | 3 | ChemScene[10] | The two pyrazine nitrogens and the amino nitrogen can act as H-bond acceptors. |
Spectroscopic Characterization
Spectroscopic techniques are essential for structural verification and provide empirical data on the molecule's electronic environment.
-
NMR Spectroscopy: ¹H NMR spectroscopy for this compound would show distinct signals for the two aromatic protons on the pyrazine ring, the N-H proton, and the methyl protons. Their chemical shifts are indicative of the electron density at each position.[11]
-
Infrared (IR) Spectroscopy: Key vibrational modes would include N-H stretching (typically ~3300-3500 cm⁻¹), C-H stretching (~3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1400-1600 cm⁻¹), and the C-Br stretching frequency in the fingerprint region.
Analysis of Steric Properties
The three-dimensional shape, size, and conformational flexibility of this compound are critical determinants of its ability to fit into a protein's binding pocket.
Molecular Geometry and Conformation
While a specific crystal structure for this compound is not publicly available, data from the closely related analog, 5-bromo-N-methylpyrimidin-2-amine, provides valuable insights.[12][13] X-ray crystallography on this analog reveals that the pyrimidine ring is essentially planar. The exocyclic methylamino group exhibits a slight dihedral angle relative to the ring plane.[12][13] We can extrapolate that the pyrazine ring in our target molecule will also be planar. The N-methylamino group will have a rotational barrier around the C-N bond, but is likely to be mostly coplanar to maximize resonance stabilization.
The bromine atom and the methyl group are the primary contributors to the molecule's steric bulk. Their positioning influences how the molecule can orient itself within a confined space, such as an enzyme's active site.
Caption: Relationship between steric features and protein binding interactions.
Applications in Drug Discovery and Synthetic Protocols
The well-defined electronic and steric properties of this compound make it a powerful building block for constructing libraries of potential drug candidates.
Role as a Synthetic Intermediate
The bromine atom is the key to synthetic diversification. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups. This enables systematic exploration of the structure-activity relationship (SAR).
Caption: Diversification of the core scaffold via palladium-catalyzed cross-coupling.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Representative Bromination) This protocol is adapted from established methods for the bromination of aminopyrazines and serves as a validated starting point.[14]
-
Reaction Setup: To a solution of 5-methylpyrazin-2-amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM), cooĺ to 0°C in an ice bath.
-
Bromination: Add a solution of bromine (1.2 eq) in DCM dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Purification: Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography on silica gel to yield the title compound.
Protocol 2: General Procedure for X-Ray Crystallography This protocol outlines the standard workflow for determining a molecule's solid-state structure.[15][16]
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer.[15] Cool the crystal under a stream of nitrogen gas (e.g., to 100 K) to minimize thermal vibration.
-
Diffraction: Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.[15]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[17]
Protocol 3: Computational Analysis using Density Functional Theory (DFT) This protocol describes a typical computational workflow for characterizing molecular properties.[7][18]
-
Structure Input: Build the 3D structure of this compound using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization without symmetry constraints using a DFT method (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p)).
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it represents a true local energy minimum (i.e., no imaginary frequencies). This also provides the theoretical IR spectrum.
-
Property Calculation: Using the optimized geometry, perform single-point energy calculations to determine electronic properties such as molecular orbital energies (HOMO, LUMO), dipole moment, and electrostatic potential maps.
Conclusion
This compound is a compound of significant strategic importance in modern medicinal chemistry. Its electronic properties are finely balanced by the interplay of an electron-deficient aromatic core and an electron-donating amino substituent. This, combined with the steric influence of the methyl and bromo groups, creates a scaffold with tunable physicochemical properties. The bromine atom provides a reliable synthetic handle for rapid diversification through established cross-coupling methodologies. A thorough understanding of these fundamental electronic and steric characteristics, as detailed in this guide, is paramount for any researcher aiming to effectively leverage this versatile building block in the design and synthesis of novel, biologically active molecules.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations [mdpi.com]
- 9. This compound | C5H6BrN3 | CID 45480291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemscene.com [chemscene.com]
- 11. 5-BROMO-2-(METHYLAMINO)PYRAZINE(446286-92-6) 1H NMR [m.chemicalbook.com]
- 12. 5-Bromo-N-methylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Bromo-N-methyl-pyrimidin-2-amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
The Strategic Application of 5-bromo-N-methylpyrazin-2-amine in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. The pyrazine core, a nitrogen-containing heterocycle, is a well-established pharmacophore found in numerous approved therapeutic agents. This technical guide provides an in-depth exploration of a particularly valuable, yet under-documented, building block: 5-bromo-N-methylpyrazin-2-amine . We will elucidate its synthetic utility, explore its potential as a versatile scaffold for the generation of diverse compound libraries, and present its prospective applications in the development of targeted therapies, with a particular focus on kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising intermediate in their research and development endeavors.
Introduction: The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring system is a privileged scaffold in medicinal chemistry, renowned for its ability to engage in a variety of non-covalent interactions with biological targets.[1][2] Its two nitrogen atoms can act as hydrogen bond acceptors, while the aromatic ring can participate in π-stacking and hydrophobic interactions. This versatile binding profile has led to the incorporation of the pyrazine moiety into a wide array of clinically successful drugs.
The strategic functionalization of the pyrazine core is paramount to modulating its physicochemical properties and tailoring its biological activity. Halogenation, in particular, offers a powerful tool for medicinal chemists. The introduction of a bromine atom, as in this compound, serves two primary purposes:
-
Modulation of Electronic Properties: The electron-withdrawing nature of the bromine atom can influence the pKa of the pyrazine nitrogens and the overall electron distribution of the ring, thereby fine-tuning its binding characteristics.
-
A Handle for Chemical Diversification: The carbon-bromine bond is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.
This guide will focus on the untapped potential of this compound as a strategic starting material for the rapid and efficient construction of novel molecular entities with therapeutic potential.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in synthesis and drug design.
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃ | PubChem CID: 45480291[3] |
| Molecular Weight | 188.03 g/mol | PubChem CID: 45480291[3] |
| CAS Number | 446286-92-6 | PubChem CID: 45480291[3] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMSO | Inferred from synthetic protocols of similar compounds |
Synthesis of this compound
Proposed Synthetic Pathway
Caption: Proposed synthetic route for this compound.
Experimental Protocol: Step 1 - Synthesis of 2-Amino-3-bromo-5-methylpyrazine
This protocol is adapted from a known procedure for the bromination of 2-amino-5-methylpyrazine.[4]
Materials:
-
2-Amino-5-methylpyrazine (1.0 eq)
-
Pyridine (1.2 eq)
-
Bromine (1.2 eq)
-
Dichloromethane (DCM)
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methylpyrazine and pyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-bromo-5-methylpyrazine.
Experimental Protocol: Step 2 - N-Methylation of 2-Amino-3-bromo-5-methylpyrazine (Proposed)
This is a proposed protocol based on standard N-methylation procedures for aromatic amines.
Materials:
-
2-Amino-3-bromo-5-methylpyrazine (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Methyl iodide (MeI, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Suspend sodium hydride in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-amino-3-bromo-5-methylpyrazine in anhydrous THF to the suspension.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Potential Applications in Medicinal Chemistry: A Gateway to Kinase Inhibitors
The true value of this compound lies in its potential as a versatile building block for the synthesis of targeted therapeutics, particularly kinase inhibitors.[1][2] The strategic positioning of the bromo, methyl, and N-methylamino groups provides a rich platform for chemical diversification and the exploration of structure-activity relationships (SAR).
The Bromo Group: A Locus for Cross-Coupling Reactions
The bromine atom at the 5-position is a prime site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl moieties. This is a cornerstone of modern medicinal chemistry for the rapid generation of compound libraries.
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds.[5][6][7][8] In the context of this compound, this reaction allows for the introduction of various aromatic and heteroaromatic rings, which can be tailored to interact with specific pockets of a kinase active site.
Caption: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a reaction vessel, combine this compound, the boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere.
-
Stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a diverse range of primary and secondary amines.[9][10][11] This reaction is particularly valuable for synthesizing compounds with a substituted amino group at the 5-position, which can act as a key hydrogen bond donor or acceptor in interactions with a biological target.
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and requires careful optimization of the catalyst, ligand, and base for each substrate combination.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%)
-
Base (e.g., NaOtBu, Cs₂CO₃, 1.5-2.0 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium precatalyst, ligand, and base in a reaction vessel.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the vessel and heat the reaction mixture to 80-110 °C.
-
Stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
The N-methylamino Group: A Key Pharmacophoric Element
The N-methylamino group at the 2-position is a critical pharmacophoric feature. The secondary amine can act as a hydrogen bond donor, while the nitrogen atom can also serve as a hydrogen bond acceptor. The methyl group can provide beneficial steric interactions and improve metabolic stability compared to a primary amine. This group is well-suited to interact with the hinge region of many protein kinases, a common binding motif for kinase inhibitors.[12]
The Methyl Group: Fine-Tuning and Vectorial Exit
The methyl group at the 3-position (if the starting material is 2-amino-5-methylpyrazine) can provide a valuable steric influence, directing the orientation of substituents introduced at the 5-position. It can also serve as a "vector" for exiting the binding pocket of a target protein, allowing for the exploration of additional interactions with the solvent-exposed surface of the protein.
A Hypothetical Kinase Inhibitor Discovery Workflow
The following diagram illustrates a hypothetical workflow for the discovery of kinase inhibitors starting from this compound.
Caption: A hypothetical workflow for kinase inhibitor discovery.
Conclusion
This compound represents a highly promising, yet underutilized, building block in medicinal chemistry. Its strategic combination of a versatile bromine handle for cross-coupling reactions and key pharmacophoric elements in the N-methylamino and methyl groups makes it an ideal starting point for the synthesis of diverse compound libraries. The potential for this scaffold to yield potent and selective kinase inhibitors is particularly noteworthy. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and detailed protocols for its derivatization. It is our hope that this document will inspire and enable researchers to unlock the full potential of this valuable intermediate in their quest for novel therapeutics.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C5H6BrN3 | CID 45480291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 11. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Optimizing Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-N-methylpyrazin-2-amines: A Guide for Medicinal Chemistry
Introduction: The Prominence of Pyrazines and the Power of Suzuki-Miyaura Coupling
Substituted pyrazines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them privileged structures in drug design. The targeted synthesis of 5-aryl-N-methylpyrazin-2-amines, in particular, offers a versatile platform for developing novel kinase inhibitors, central nervous system (CNS) agents, and other biologically active molecules.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for the formation of carbon-carbon bonds.[1] Its operational simplicity, mild reaction conditions, and exceptional tolerance of a wide range of functional groups have cemented its importance in both academic research and industrial-scale pharmaceutical synthesis.[2] This application note provides a comprehensive guide to developing and optimizing Suzuki-Miyaura coupling conditions for a challenging yet valuable substrate: 5-bromo-N-methylpyrazin-2-amine. We will delve into the mechanistic underpinnings of the reaction, explore key reaction parameters, and provide a detailed, field-tested protocol for the successful synthesis of 5-aryl-N-methylpyrazin-2-amines.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[2] Understanding this mechanism is crucial for rational troubleshooting and optimization of reaction conditions. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
1. Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in our case, this compound) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl. For this compound, the C-Br bond is sufficiently reactive for efficient oxidative addition.
2. Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the organoboron reagent (e.g., an arylboronic acid) to the Pd(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is therefore paramount for a successful reaction.
3. Reductive Elimination: In the final step, the two organic moieties on the Pd(II) complex couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Key Considerations for Coupling with this compound
The presence of the N-methylamino group and the electron-deficient nature of the pyrazine ring in this compound present specific challenges that must be addressed for a successful Suzuki-Miyaura coupling.
-
Catalyst Inhibition: The lone pair of electrons on the nitrogen atoms of the pyrazine ring and the amino substituent can coordinate to the palladium center, potentially leading to catalyst deactivation or inhibition. This can be mitigated by the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can stabilize the active catalytic species and promote the desired reaction pathway.[3]
-
Substrate Reactivity: While the bromine atom provides good reactivity for oxidative addition, the overall electronic nature of the substrate can influence the reaction rate. Careful selection of the catalyst and reaction conditions is necessary to achieve efficient coupling.
-
Side Reactions: Potential side reactions include protodeboronation of the boronic acid (hydrolysis of the C-B bond) and debromination of the starting material. The choice of base and solvent system can significantly impact the extent of these undesired pathways.[2]
Comparative Analysis of Reaction Conditions
While a direct, comprehensive study on this compound is not extensively reported, a wealth of information can be gleaned from studies on structurally analogous compounds, such as 5-bromo-2-methylpyridin-3-amine and other substituted bromopyrazines. The following table summarizes representative conditions that have proven effective for these related substrates, providing a strong starting point for optimization.
| Catalyst System | Ligand | Base | Solvent System | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78-88 | [4][5] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | Expected High | [5] |
| XPhos Pd G2 | XPhos | K₃PO₄ | DMF/EtOH/H₂O | 100 (Microwave) | High | [6] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | Good | [1] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 | Good | [5] |
Table 1: Summary of Suzuki-Miyaura reaction conditions for substrates analogous to this compound.
Recommended Protocol for the Suzuki-Miyaura Coupling of this compound
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. It is based on well-established procedures for structurally similar aminopyridine and aminopyrazine derivatives.[4][5] Optimization of the catalyst, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (deionized, degassed)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating block/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 - 1.5 eq), and potassium phosphate (K₃PO₄) (2.0 - 3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.05 eq).
-
Solvent Addition: Add degassed 1,4-dioxane followed by degassed deionized water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-N-methylpyrazin-2-amine.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider using a more advanced catalyst system, such as one employing a Buchwald ligand (e.g., SPhos, XPhos) with a palladium precatalyst like Pd(OAc)₂ or a preformed palladium complex like XPhos Pd G2.[6][7] These systems are often more effective for challenging substrates.
-
Debromination: The formation of N-methylpyrazin-2-amine as a byproduct indicates debromination. This can sometimes be mitigated by using a milder base (e.g., K₂CO₃ or Cs₂CO₃) or by lowering the reaction temperature.
-
Protodeboronation: If significant amounts of the boronic acid are consumed without product formation, protodeboronation may be an issue. Ensure that the solvents are thoroughly degassed and consider using a different base or solvent system.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-aryl-N-methylpyrazin-2-amines, which are valuable scaffolds in drug discovery. By understanding the reaction mechanism and carefully selecting the catalyst, base, and solvent system, researchers can overcome the challenges associated with this class of substrates. The protocol provided herein offers a reliable starting point for the synthesis of a diverse range of pyrazine derivatives, paving the way for the discovery of new and innovative therapeutic agents.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-bromo-N-methylpyrazin-2-amine
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] First established in the 1990s by professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's broad utility stems from its superior functional group tolerance and substrate scope compared to classical methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in applicability.[1]
This guide focuses on a specific, yet highly relevant, application: the amination of 5-bromo-N-methylpyrazin-2-amine. Pyrazine derivatives are critical components in numerous biologically active molecules. However, the electron-deficient nature of the pyrazine ring and the potential for the ring nitrogens to coordinate with and deactivate the palladium catalyst present unique challenges.[4] Overcoming these hurdles is essential for drug development professionals seeking to efficiently generate libraries of novel pyrazine-based compounds for screening and lead optimization. This document provides a deep dive into the reaction mechanism, detailed experimental protocols, and field-tested insights to empower researchers to successfully implement this crucial transformation.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-studied catalytic cycle involving a Pd(0)/Pd(II) redox couple.[4] Understanding these fundamental steps is crucial for rational troubleshooting and optimization. The generally accepted mechanism involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5][6]
-
Catalyst Activation & Oxidative Addition : The cycle begins with an active, low-coordinate Pd(0) species, often generated in situ from a Pd(II) precatalyst.[7][8] This Pd(0) complex undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II)-aryl intermediate. This is often the rate-determining step of the cycle.
-
Amine Coordination & Deprotonation : The amine coupling partner then coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a Pd(II)-amido complex.[4] The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to decompose the substrates.[8]
-
Reductive Elimination : This final, bond-forming step involves the reductive elimination of the desired N-aryl product from the Pd(II)-amido complex. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][5][7] Bulky, electron-rich phosphine ligands are known to accelerate this crucial step, preventing unwanted side reactions.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general framework for the amination of this compound with a generic secondary amine. Optimization may be required for specific substrates.
Materials & Reagents:
-
Aryl Halide: this compound (1.0 equiv)
-
Amine: Secondary Amine (e.g., Morpholine, Piperidine) (1.2 - 1.5 equiv)
-
Palladium Precatalyst: [Pd(crotyl)Cl]₂ (1 mol%) or a suitable palladacycle precatalyst (e.g., XantPhos Pd G3) (2 mol%)
-
Ligand: A bulky biarylphosphine ligand such as Xantphos (2.5 mol%) or tBuBrettPhos (2.5 mol%).[9][10][11] (Note: If using a palladacycle precatalyst, additional free ligand is often not required but can be beneficial).
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) or Potassium Phosphate (K₃PO₄) (2.0 equiv)
Equipment:
-
Oven-dried Schlenk tube or reaction vial with a PTFE-lined cap
-
Magnetic stir plate and stir bar
-
Inert atmosphere manifold (Argon or Nitrogen)
-
Syringes and needles for liquid transfer
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the this compound, the palladium precatalyst, the ligand (if used), and the base to the reaction vessel.
-
Evacuate & Backfill: Seal the vessel, remove it from the glovebox (if used), and connect it to the inert gas manifold. Evacuate the vessel under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent & Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the liquid amine coupling partner.
-
Heating & Stirring: Place the sealed reaction vessel in a preheated oil bath or heating block set to 100-110 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-24 hours).
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filtration & Extraction: Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminated pyrazine product.
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Key Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters. The choice for a specific pyrazine coupling must account for the substrate's unique electronic properties.
| Parameter | Common Choices & Examples | Rationale & Field-Proven Insights |
| Palladium Source | Pd(II) Salts: Pd(OAc)₂, Pd(dba)₂Precatalysts: Buchwald Palladacycles (G3, G4), [Pd(crotyl)Cl]₂ | Precatalysts are often preferred as they are more air-stable and provide more consistent generation of the active Pd(0) species, leading to more reproducible results.[2][13] |
| Ligand | Biarylphosphines: Xantphos, BrettPhos, tBuBrettPhosFerrocene-based: Josiphos-type ligands | The ligand is arguably the most critical component. For electron-deficient heteroaryl halides like bromopyrazines, bulky and electron-rich ligands are essential. They promote the crucial reductive elimination step and prevent catalyst deactivation by the pyrazine nitrogen atoms.[9][10][14][15] tBuBrettPhos is particularly effective for challenging five- and six-membered heterocycles.[9][10] |
| Base | Strong Bases: NaOtBu, KOtBu, LHMDSWeaker Bases: K₃PO₄, Cs₂CO₃ | Strong alkoxide bases are highly effective but can be incompatible with sensitive functional groups (e.g., esters).[7] Weaker carbonate or phosphate bases offer broader functional group tolerance but may require higher temperatures or longer reaction times.[8][16] |
| Solvent | Toluene, 1,4-Dioxane, THF, t-BuOH | Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation. Toluene is a robust, high-boiling solvent suitable for many applications.[7][12] The choice can influence solubility and reaction kinetics. |
| Temperature | 80 - 120 °C | Higher temperatures generally accelerate the reaction but can also lead to catalyst decomposition or side reactions. The optimal temperature balances reaction rate with catalyst stability. |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. These reactions can be fickle, and a systematic approach to troubleshooting is key.[17]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive Catalyst: Oxygen contamination, poor quality precatalyst, or moisture in the solvent.Incorrect Ligand/Base Combination: The chosen system may not be optimal for the specific substrate.Substrate Inhibition: The pyrazine nitrogen may be deactivating the catalyst.[4] | Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[16] Screen a panel of ligands and bases; what works for one heteroaryl may not work for another. Use ligands specifically designed for heteroaryl substrates, such as tBuBrettPhos.[9][10] |
| Dehalogenation Side Product | An unproductive side reaction where the bromine is replaced by a hydrogen atom, often stemming from β-hydride elimination.[1] | Change the ligand to one that promotes faster reductive elimination. Lowering the reaction temperature may also disfavor this pathway. |
| Incomplete Conversion | Catalyst Decomposition: The catalyst may lose activity over the course of the reaction, especially at high temperatures.Insufficient Base: The base may be consumed or not strong enough for full conversion. | Increase the catalyst/ligand loading slightly (e.g., from 2 mol% to 3 mol%). If using a weaker base like K₃PO₄, consider switching to a stronger base like NaOtBu, provided the substrate is stable. |
| Formation of Biaryl Byproducts | Homocoupling of the aryl halide can sometimes occur.[18] | This is often a sign of suboptimal ligand choice or reaction conditions. Screening different ligands can often minimize this side reaction. |
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Resource-efficient robust ligand for Buchwald-Hartwig amination of challenging heteroaryl halides - ACS Green Chemistry [gcande.digitellinc.com]
- 15. research.rug.nl [research.rug.nl]
- 16. benchchem.com [benchchem.com]
- 17. reddit.com [reddit.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-bromo-N-methylpyrazin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 5-bromo-N-methylpyrazin-2-amine Scaffold
In the landscape of modern medicinal chemistry, the pyrazine core is a privileged scaffold, appearing in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in designing molecules with specific target affinities. The compound this compound is a particularly strategic building block. It offers a site for derivatization at the 5-position via the bromine atom, which is amenable to a wide array of palladium-catalyzed cross-coupling reactions. The N-methylamino group at the 2-position modulates the electronic properties of the pyrazine ring and provides a vector for further interaction with biological targets.
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions with this compound, offering detailed protocols, mechanistic insights, and practical advice for researchers in drug discovery and organic synthesis. The methodologies discussed herein are foundational for creating diverse libraries of novel compounds for screening and lead optimization.
Understanding the Reactivity of this compound
The reactivity of this compound in palladium-catalyzed cross-coupling is governed by several factors:
-
The Pyrazine Core: Pyrazine is an electron-deficient heterocycle due to the presence of two nitrogen atoms. This electron deficiency generally facilitates the oxidative addition of the C-Br bond to the palladium(0) catalyst, a key step in the catalytic cycle.
-
The N-methylamino Group: The N-methylamino group is an electron-donating group. This electronic contribution can somewhat counteract the electron-deficient nature of the pyrazine ring, potentially influencing the rate of oxidative addition. However, it also enhances the nucleophilicity of the pyrazine nitrogens, which can lead to catalyst inhibition in some cases. Careful selection of ligands is crucial to mitigate this effect.
-
The Bromine Atom: The carbon-bromine bond is of intermediate strength among the halogens, making it a versatile handle for cross-coupling. It is generally more reactive than a carbon-chlorine bond and less reactive than a carbon-iodine bond, offering a good balance of reactivity and stability.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction begins with the oxidative addition of this compound to a palladium(0) complex. The resulting palladium(II) complex then undergoes transmetalation with a boronic acid or ester in the presence of a base. The final step is reductive elimination, which forms the desired C-C bond and regenerates the palladium(0) catalyst. The choice of a suitable base is critical to activate the organoboron species for transmetalation.
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Optimized Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture (5 mL).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 75-95 |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 85-95 | 70-90 |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 | 80-98 |
Table 1. Representative Conditions for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, enabling the synthesis of a wide range of substituted amines from aryl halides.
Mechanistic Considerations
The catalytic cycle involves the oxidative addition of this compound to a Pd(0) complex, followed by coordination of the amine. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the desired C-N coupled product and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point and may need adjustment based on the specific amine used.
Materials:
-
This compound
-
Primary or secondary amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene (degassed)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dry Schlenk tube.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 | 70-90 |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | 1,4-Dioxane | 100 | 65-85 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | t-BuOH | 80-90 | 75-95 |
Table 2. Representative Conditions for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for the coupling of terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.
Mechanistic Overview
The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle involves the formation of a copper(I) acetylide, which then participates in a transmetalation step with the palladium(II) complex.
Caption: Catalytic Cycles of the Sonogashira Coupling.
Standard Protocol for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (5 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.
-
Monitor the reaction by TLC or LC-MS. Completion is often observed within 2-6 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 25-70 | 70-95 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 25-60 | 65-90 |
Table 3. Representative Conditions for Sonogashira Coupling.
Heck Reaction: Alkenylation of the Pyrazine Core
The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted alkenes.
Mechanistic Pathway
The Heck reaction proceeds via oxidative addition of this compound to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step forms the double bond and a palladium-hydride species. The final step is the regeneration of the Pd(0) catalyst by a base.
Caption: Catalytic Cycle of the Heck Reaction.
General Protocol for the Heck Reaction
Materials:
-
This compound
-
Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous Acetonitrile (MeCN)
-
Sealed reaction tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a sealed reaction tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous acetonitrile (5 mL), triethylamine (2.0 mmol), and the alkene (1.5 mmol).
-
Seal the tube and heat to 80-100 °C.
-
Monitor the reaction by GC-MS or LC-MS. Completion is typically reached in 12-24 hours.
-
Cool the reaction, filter through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | MeCN | 80-100 | 60-85 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | DMF | 100-120 | 55-80 |
Table 4. Representative Conditions for the Heck Reaction.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst and ligand loading, using a more active ligand (e.g., a Buchwald-type biarylphosphine ligand), or increasing the reaction temperature. For Suzuki couplings, ensure the base is of high quality and the solvents are thoroughly degassed.
-
Catalyst Decomposition: Formation of palladium black indicates catalyst decomposition. This can sometimes be mitigated by using more robust ligands or lower reaction temperatures.
-
Side Reactions: In Suzuki couplings, protodeboronation of the boronic acid can be a side reaction. Using a less aqueous solvent system or a different base may help. In Buchwald-Hartwig aminations, hydrodehalogenation of the starting material can occur.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful toolkit for the derivatization of this scaffold. By understanding the mechanistic principles and applying the optimized protocols, researchers can efficiently generate diverse libraries of pyrazine-containing compounds for applications in drug discovery and materials science.
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-bromo-N-methylpyrazin-2-amine
Abstract
The pyrazine scaffold is a privileged heterocyclic motif frequently incorporated into the structures of small molecule kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases.[1] 5-bromo-N-methylpyrazin-2-amine, in particular, has emerged as a versatile and highly valuable building block for the synthesis of a new generation of targeted therapeutics. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing its application in the construction of kinase inhibitors through various palladium-catalyzed cross-coupling reactions. We present detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, explain the rationale behind experimental choices, and discuss the significance of the resulting compounds in cancer therapy and other disease areas.[1][2] This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors.
Introduction: The Strategic Importance of the 2-Aminopyrazine Scaffold
Protein kinases are a large family of enzymes that play a central role in regulating a multitude of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[3] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][3] The 2-aminopyrazine core is a key pharmacophore in a number of approved and investigational kinase inhibitors.[1] The nitrogen atoms of the pyrazine ring can act as hydrogen bond acceptors, mimicking the adenine region of ATP and anchoring the inhibitor to the hinge region of the kinase. The amino group at the 2-position provides an additional hydrogen bond donor, further enhancing binding affinity.
This compound offers medicinal chemists a strategic advantage in the synthesis of kinase inhibitors. The bromine atom at the 5-position serves as a versatile synthetic handle for the introduction of a wide range of substituents through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazine core to optimize potency, selectivity, and pharmacokinetic properties. The N-methyl group can provide additional steric and electronic contributions to the molecule's interaction with the target kinase.
Synthetic Strategies and Core Protocols
The derivatization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their reliability, broad substrate scope, and tolerance of various functional groups, making them indispensable tools in modern drug discovery.[4]
Suzuki-Miyaura Coupling: Forging C-C Bonds for Biaryl Scaffolds
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds.[5][6] In the context of kinase inhibitor synthesis, this reaction is employed to introduce aryl or heteroaryl moieties that can occupy the hydrophobic regions of the ATP-binding pocket, thereby enhancing potency and selectivity.[5]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 5-(4-methoxyphenyl)-N-methylpyrazin-2-amine
-
Objective: To synthesize a representative biaryl aminopyrazine derivative via Suzuki-Miyaura coupling.
-
Materials:
-
This compound
-
4-methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.), and potassium phosphate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water).
-
Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination: Constructing C-N Bonds for Diverse Functionality
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide variety of primary and secondary amines.[8][9] This reaction is instrumental in synthesizing kinase inhibitors where a substituted amine is required to interact with specific residues in the kinase active site or to modulate the physicochemical properties of the molecule.[10]
General Reaction Scheme:
Caption: General scheme of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of N-benzyl-N'-methylpyrazine-2,5-diamine
-
Objective: To synthesize a representative N-aryl aminopyrazine derivative via Buchwald-Hartwig amination.
-
Materials:
-
This compound
-
Benzylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
-
Procedure:
-
In an inert atmosphere glovebox, charge a reaction tube with this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.02 equiv.), Xantphos (0.04 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene, followed by benzylamine (1.2 equiv.).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by flash chromatography to afford the desired product.
-
Sonogashira Coupling: Introducing Alkynyl Moieties for Structural Rigidity
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[11] This reaction is valuable in kinase inhibitor design for introducing rigid alkynyl linkers, which can be used to probe the topology of the ATP-binding site and to position other functional groups for optimal interactions.[12]
General Reaction Scheme:
Caption: General scheme of the Sonogashira cross-coupling reaction.
Detailed Protocol: Synthesis of N-methyl-5-(phenylethynyl)pyrazin-2-amine
-
Objective: To introduce an alkynyl group onto the pyrazine core.
-
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.5 equiv.) dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through celite and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation and Analysis
The following table summarizes representative kinase inhibitors synthesized using aminopyrazine scaffolds and their reported biological activities.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| Gilteritinib | FLT3, AXL | 0.29, 0.73 | [1] |
| Compound 17 | TRKA, B, C | 0.22 - 7.68 | [1] |
| Compound 34 | JAK1, JAK2, TYK2 | 3, 8.5, 7.7 | [1] |
| AZD5363 Derivative | AKT1 | 120 | [13] |
Biological Significance and Therapeutic Applications
Derivatives of this compound have shown significant promise as inhibitors of various kinases implicated in cancer and inflammatory diseases. For instance, the pyrazine-based drug Gilteritinib is an FDA-approved inhibitor of FLT3 and AXL kinases for the treatment of acute myeloid leukemia (AML).[1] The ability to readily diversify the 5-position of the pyrazine ring allows for the fine-tuning of selectivity profiles, leading to inhibitors with improved therapeutic windows.
The general workflow for the synthesis and evaluation of kinase inhibitors from this compound is depicted below.
Caption: Workflow for kinase inhibitor discovery using this compound.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of potent and selective kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the derivatization of this scaffold, enabling the rapid generation of diverse compound libraries for drug discovery programs. The presented protocols, grounded in established synthetic methodologies, offer a solid foundation for researchers to design and synthesize the next generation of targeted therapeutics.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of APN and AKT Dual-Target Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Potent c-Met Inhibitors from 5-bromo-N-methylpyrazin-2-amine
Abstract
The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2] Its dysregulation is a key driver in numerous malignancies, promoting tumor growth, invasion, and metastasis.[3][4] This guide provides a comprehensive, field-proven methodology for the synthesis and evaluation of potent c-Met inhibitors, beginning with the versatile starting material, 5-bromo-N-methylpyrazin-2-amine. We will detail a robust synthetic strategy centered on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for its reliability and functional group tolerance.[5] Beyond synthesis, this document provides validated protocols for the purification, characterization, and crucial biological evaluation of the resulting compounds, ensuring a seamless workflow from chemical synthesis to pharmacological validation.
The Rationale: Why Target the c-Met Pathway?
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding its only known ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of intracellular signaling events.[6] This activation is critical for normal embryonic development and tissue regeneration. However, in the context of cancer, aberrant c-Met signaling—driven by gene amplification, mutation, or overexpression—becomes a potent oncogenic force.[7]
Activated c-Met recruits and phosphorylates downstream effector proteins, engaging multiple critical pathways:
-
The RAS/MAPK Pathway: Primarily drives cell proliferation.[4]
-
The PI3K/AKT Pathway: Promotes cell survival and resistance to apoptosis.[4]
-
The STAT Pathway: Contributes to cell growth and inflammatory responses.[4]
The culmination of this dysregulated signaling is an aggressive cancer phenotype characterized by enhanced proliferation, survival, angiogenesis, and invasion.[8] Therefore, small-molecule inhibitors that target the ATP-binding site of the c-Met kinase domain are a highly effective therapeutic strategy to shut down this oncogenic signaling network.[6][9] Pyrazine-based scaffolds have emerged as a particularly successful class of kinase inhibitors, offering a privileged chemical architecture for potent and selective enzyme inhibition.[10][11][12]
c-Met Signaling Pathway Overview
Below is a diagram illustrating the core c-Met signaling cascade and its downstream consequences in cancer cells.
Caption: The HGF/c-Met signaling pathway and its downstream effectors.
Synthetic Strategy and Workflow
Our strategy employs a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach is highly efficient for creating a C-C bond between the C5 position of the pyrazine ring and a substituted aryl or heteroaryl partner.[13] The bromine atom on this compound serves as an excellent electrophilic handle for this transformation. The choice of the arylboronic acid coupling partner is critical and is typically guided by structure-based drug design to optimize interactions within the c-Met ATP-binding pocket.[14]
Overall Experimental Workflow
The workflow diagram below outlines the logical progression from synthesis to biological validation.
Caption: High-level workflow from synthesis to biological evaluation.
Detailed Experimental Protocols
Disclaimer: All chemical syntheses must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol details the synthesis of a representative c-Met inhibitor by coupling this compound with a hypothetical, yet structurally relevant, arylboronic acid.
Rationale for Reagent Selection:
-
Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust, commercially available, and highly effective catalyst for a wide range of Suzuki couplings, particularly with heteroaromatic halides.[5]
-
Base (K₃PO₄): Potassium phosphate is a moderately strong base that is effective in promoting transmetalation while minimizing side reactions. It is often used in aqueous mixtures.[5]
-
Solvent (1,4-Dioxane/H₂O): This solvent system effectively solubilizes both the organic starting materials and the inorganic base, creating a homogenous reaction environment essential for efficient catalysis.[5]
| Parameter | Condition / Reagent | Molar Equiv. | Purpose |
| Pyrazine Halide | This compound | 1.0 | Starting Material |
| Boronic Acid | Arylboronic Acid | 1.1 - 1.2 | Coupling Partner |
| Catalyst | Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyzes C-C bond formation |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane / H₂O | - | Reaction Medium (e.g., 4:1 v/v) |
| Temperature | 85-100 °C | - | Provides activation energy |
| Atmosphere | Inert (Nitrogen or Argon) | - | Prevents catalyst degradation |
Step-by-Step Procedure:
-
Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the selected arylboronic acid (1.1 equiv), and K₃PO₄ (2.5 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv) to the mixture. The mixture may change color upon catalyst addition.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification and Characterization
Rationale: Purification is essential to remove unreacted starting materials, catalyst residues, and byproducts, which could interfere with biological assays. Column chromatography is the standard method for this purpose.[15]
Step-by-Step Procedure:
-
Purification: Purify the crude product by silica gel column chromatography. A gradient elution system, such as 0-10% methanol in dichloromethane (DCM) or 20-80% ethyl acetate in hexanes, is typically effective.[16]
-
Characterization: Confirm the structure and purity of the final compound using the following methods:
-
¹H and ¹³C NMR: To confirm the chemical structure and covalent connectivity.
-
Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.
-
HPLC: To determine the purity of the final product (target >95% for biological testing).
-
Protocol 3: In Vitro c-Met Kinase Inhibition Assay (Biochemical)
Rationale: This assay directly measures the ability of the synthesized compound to inhibit the enzymatic activity of the c-Met kinase. The IC₅₀ value derived from this assay is a key measure of compound potency.[17][18]
Materials:
-
Recombinant human c-Met kinase
-
Specific peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Synthesized inhibitor and a reference inhibitor (e.g., Crizotinib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of the synthesized inhibitor in DMSO (e.g., starting from 10 mM).
-
Reaction Setup: In a 96- or 384-well plate, add the c-Met enzyme, the peptide substrate, and the assay buffer.
-
Inhibitor Addition: Add the diluted inhibitor to the wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30 °C) for a set time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the amount of ADP produced (which is proportional to kinase activity).
-
Data Analysis: Measure the signal (e.g., luminescence). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Protocol 4: Cellular Phospho-c-Met Inhibition Assay (Western Blot)
Rationale: This cell-based assay validates that the compound can enter cells and inhibit its target in a physiological context. It measures the phosphorylation status of c-Met, a direct marker of its activation.[7][17]
Materials:
-
A cancer cell line with activated c-Met signaling (e.g., GTL-16, which has MET gene amplification).[18]
-
Cell culture media and supplements.
-
Synthesized inhibitor.
-
Lysis buffer, primary antibodies (anti-phospho-c-Met, anti-total-c-Met), and secondary antibodies.
Step-by-Step Procedure:
-
Cell Treatment: Seed c-Met-activated cancer cells in plates. Once attached, treat the cells with various concentrations of the inhibitor for 1-2 hours.
-
Cell Lysis: Wash the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration for each sample.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for phosphorylated c-Met (p-cMet).
-
Reprobing: Strip the membrane and re-probe with an antibody for total c-Met as a loading control.
-
Visualization: Use a chemiluminescent substrate to visualize the protein bands. A dose-dependent decrease in the p-cMet signal relative to the total c-Met signal indicates on-target cellular activity.
Expected Results and Data Interpretation
A successful synthesis will yield a pyrazine derivative with high purity (>95%). In biological assays, a potent and selective c-Met inhibitor is expected to exhibit the following characteristics:
| Assay | Expected Result for a Potent Inhibitor |
| c-Met Kinase Assay | Low nanomolar IC₅₀ value (e.g., < 50 nM).[14] |
| Phospho-c-Met Western Blot | Dose-dependent reduction in p-cMet levels in cells. |
| Cell Proliferation Assay | Potent inhibition of proliferation (low GI₅₀) in c-Met dependent cancer cell lines, with significantly less activity in non-dependent lines.[18] |
These results, when taken together, provide a strong validation of the synthesized compound as a promising c-Met inhibitor, warranting further preclinical development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. c-MET [stage.abbviescience.com]
- 5. mdpi.com [mdpi.com]
- 6. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of the First c-Met/HDAC Inhibitors Based on Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rjpbcs.com [rjpbcs.com]
- 17. benchchem.com [benchchem.com]
- 18. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for the Synthesis of 5-bromo-N-methylpyrazin-2-amine Derivatives
Introduction: The Significance of Pyrazine Scaffolds in Modern Drug Discovery
The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties, conferred by the two nitrogen atoms in a 1,4-arrangement, allow for a diverse range of intermolecular interactions with biological targets.[3] Pyrazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4][5] The strategic functionalization of the pyrazine core is therefore a cornerstone of many drug discovery programs, enabling the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This technical guide provides a comprehensive, in-depth protocol for the synthesis of a key intermediate, 5-bromo-N-methylpyrazin-2-amine , and its subsequent derivatization into a library of novel compounds. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing molecular diversity through modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable scaffold in their synthetic endeavors.
Overall Synthetic Workflow
The synthesis of this compound derivatives is approached in a two-stage process. The first stage focuses on the preparation of the core intermediate, this compound. The second stage details the diversification of this intermediate through palladium-catalyzed cross-coupling reactions.
Caption: Overall workflow for the synthesis of this compound and its derivatives.
Stage 1: Synthesis of the Core Intermediate: this compound
A robust method for the synthesis of the target intermediate is through the selective mono-amination of commercially available 2,5-dibromopyrazine. This approach offers a direct and efficient route to the desired product.
Experimental Protocol: Selective Mono-amination of 2,5-Dibromopyrazine
This protocol is based on established principles of nucleophilic aromatic substitution on halogenated pyrazines.
Materials and Reagents:
-
2,5-Dibromopyrazine
-
Methylamine solution (e.g., 40% in water or 2.0 M in THF)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2,5-dibromopyrazine (1.0 eq) and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the solution.
-
Addition of Amine: Slowly add methylamine solution (1.1 to 1.5 eq) to the reaction mixture at room temperature. The slight excess of methylamine helps to drive the reaction to completion.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Separate the organic layer and wash it sequentially with water (2 x) and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expected Outcome: The product is typically a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Stage 2: Derivatization via Palladium-Catalyzed Cross-Coupling Reactions
The synthesized this compound is a versatile intermediate for creating diverse molecular architectures through palladium-catalyzed cross-coupling reactions. Below are detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions.
A. Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-N-methylpyrazin-2-amine Derivatives
The Suzuki-Miyaura coupling is a highly effective method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl groups.[6]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
Materials and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) or another suitable palladium catalyst
-
Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) (2.0-2.5 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Then, add the degassed solvents, 1,4-dioxane and water, in a 4:1 ratio.
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-N-methylpyrazin-2-amine derivative.
Quantitative Data for Representative Suzuki-Miyaura Couplings:
| Arylboronic Acid | Product | Expected Yield (%) |
| Phenylboronic acid | N-methyl-5-phenylpyrazin-2-amine | 80-90 |
| 4-Methylphenylboronic acid | N-methyl-5-(p-tolyl)pyrazin-2-amine | 85-95 |
| 4-Methoxyphenylboronic acid | 5-(4-methoxyphenyl)-N-methylpyrazin-2-amine | 82-92 |
| 3-Chlorophenylboronic acid | 5-(3-chlorophenyl)-N-methylpyrazin-2-amine | 75-85 |
Yields are estimated based on analogous reactions and may vary depending on the specific substrate and reaction conditions.[6]
B. Buchwald-Hartwig Amination: Synthesis of 5-(N'-Substituted)-N-methylpyrazin-2-amine Derivatives
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, allowing for the coupling of various primary and secondary amines to the pyrazine core.[7][8]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
General Protocol for Buchwald-Hartwig Amination:
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, BINAP) (4-10 mol%)
-
Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base (1.4 eq)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine Pd(OAc)₂ and the phosphine ligand. Seal the tube, and evacuate and backfill with an inert gas.
-
Reagent Addition: Add anhydrous toluene, this compound (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting and Key Considerations
-
Low Yield in Suzuki Coupling:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a fresh batch or a pre-catalyst can be beneficial.
-
Inefficient Base: The choice of base is crucial. K₃PO₄ is often effective, but other bases like K₂CO₃ or Cs₂CO₃ may be better for specific substrates.
-
Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines. Using high-purity boronic acids is recommended.
-
-
Side Reactions in Buchwald-Hartwig Amination:
-
Hydrodehalogenation: This can occur if there is a source of hydrogen in the reaction. Ensure anhydrous conditions.
-
Homocoupling of Amines: This can be minimized by using the correct stoichiometry and reaction conditions.
-
-
General Considerations:
-
Inert Atmosphere: Maintaining a strict inert atmosphere is critical for both reactions to prevent catalyst deactivation.
-
Solvent Purity: Using anhydrous and degassed solvents is essential for reproducible results.
-
Safety and Handling
-
N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][9][10]
-
Methylamine: Methylamine is a flammable and corrosive gas or solution. It should be handled in a fume hood, and care should be taken to avoid inhalation and contact with skin and eyes.[11][12]
-
Palladium Catalysts: Palladium catalysts, especially when dry and finely divided, can be pyrophoric and may ignite in the presence of air and organic solvents. They should be handled under an inert atmosphere.[2][4][5]
-
Potassium tert-butoxide: This is a strong, corrosive, and flammable base. It reacts violently with water. It should be handled in a dry, inert atmosphere with appropriate PPE.[1][3][6]
References
- 1. research.uga.edu [research.uga.edu]
- 2. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 3. dept.harpercollege.edu [dept.harpercollege.edu]
- 4. honrel.com [honrel.com]
- 5. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 10. suru-chem.com [suru-chem.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. carlroth.com [carlroth.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 5-bromo-N-methylpyrazin-2-amine Reaction Products
Abstract
This application note provides a comprehensive guide for the purification of 5-bromo-N-methylpyrazin-2-amine from a crude reaction mixture using preparative High-Performance Liquid Chromatography (HPLC). As a key building block in pharmaceutical synthesis, the purity of this intermediate is paramount. This document outlines a systematic approach to method development, a detailed purification protocol, and best practices for achieving high purity and yield. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in medicinal chemistry and process development.
Introduction: The Critical Role of Purity
This compound is a heterocyclic amine that serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The presence of impurities, such as starting materials, by-products, or degradation products, can significantly impact the safety, efficacy, and stability of the final drug substance.[1][2] Therefore, robust purification methods are essential.
High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the purification of small molecules in the pharmaceutical industry.[3][4] Its high resolution, sensitivity, and scalability make it the preferred choice for isolating target compounds from complex mixtures.[2] This note details a reversed-phase HPLC (RP-HPLC) method, which is particularly well-suited for the separation of polar and non-polar compounds like substituted pyrazines.[2][5]
Understanding the Analyte: Chemical Properties
A successful purification strategy begins with understanding the physicochemical properties of the target molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₅H₆BrN₃ | --INVALID-LINK--[6] |
| Molecular Weight | 188.03 g/mol | --INVALID-LINK--[6] |
| Structure | CNC1=CN=C(C=N1)Br | --INVALID-LINK--[6] |
| Appearance | Expected to be a solid | --INVALID-LINK-- |
| General Class | Aromatic base, Pyridine derivative | --INVALID-LINK--[7] |
The presence of the pyrazine ring and the amino group suggests that the compound is a basic and hydrophilic molecule.[7] This is a key consideration for developing the HPLC method, particularly for selecting the appropriate mobile phase and pH.
HPLC Method Development: A Rational Approach
The goal of method development is to achieve optimal separation between the target compound and its impurities, allowing for efficient purification.[3] This involves a systematic evaluation of columns, mobile phases, and other chromatographic parameters.
Column Selection: The Heart of the Separation
For pyridine derivatives, a C18 reversed-phase column is a robust starting point.[2][5] These columns provide excellent retention and selectivity for a wide range of compounds.
Mobile Phase Optimization: Driving the Selectivity
The mobile phase composition is critical for achieving the desired separation. A gradient elution using a mixture of an aqueous phase and an organic solvent is typically employed.
-
Aqueous Phase (Mobile Phase A): Deionized water with an acidic modifier. The addition of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA), is crucial for protonating the basic nitrogen atoms in the pyrazine ring. This leads to better peak shapes and increased retention on the reversed-phase column.[1][7] For mass spectrometry (MS) compatibility, formic acid is preferred.[8]
-
Organic Phase (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can also be considered as an alternative.[9]
Detection Wavelength
A UV detector is commonly used for HPLC analysis of aromatic compounds. To determine the optimal wavelength for detection, a UV-Vis spectrum of the this compound standard should be acquired. For many pyridine and pyrazine derivatives, a wavelength of 254 nm provides good sensitivity.[2][7]
Preparative HPLC Purification Workflow
The following workflow outlines the logical steps from initial analytical method development to the final preparative purification.
Caption: Workflow for HPLC Purification of this compound.
Detailed Experimental Protocol
This protocol provides a starting point for the purification of this compound. It is recommended to first optimize the method on an analytical scale before scaling up to a preparative system.[9]
Materials and Equipment
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase preparative column (e.g., 20 x 150 mm, 5 µm particle size)
-
Analytical HPLC system for method development and fraction analysis
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or Trifluoroacetic acid)
-
Crude this compound reaction mixture
-
Reference standard of this compound (if available)
Sample Preparation
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter. This is crucial to prevent clogging of the HPLC column and system.[9]
Analytical Method Development
Table 2: Recommended Analytical HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Scaling to Preparative HPLC
Once the retention time of the target compound is determined and good separation is achieved, the method can be scaled to a preparative column. The flow rate and injection volume are scaled geometrically based on the column dimensions.[9]
Table 3: Example Preparative HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18, 20 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 18.9 mL/min (scaled from analytical) |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | Dependent on loading study, start with a scaled volume |
Purification and Fraction Collection
-
Equilibrate the preparative column with the initial mobile phase conditions.
-
Inject the filtered crude sample onto the column.
-
Monitor the chromatogram and collect the fraction corresponding to the peak of this compound based on the retention time from the analytical run.
-
Collect fractions in appropriately sized vessels.
Post-Purification Analysis
-
Analyze the collected fractions using the analytical HPLC method to confirm the purity of each fraction.
-
Pool the fractions that meet the desired purity specifications.
-
Remove the mobile phase solvents from the pooled fractions, typically by rotary evaporation or lyophilization, to obtain the purified solid product.
Troubleshooting and Considerations
-
Poor Peak Shape: If peak fronting or tailing is observed, ensure the sample is fully dissolved and consider adjusting the mobile phase pH. For basic compounds like this, a low pH is generally beneficial.[7]
-
Sample Precipitation: Always verify the solubility of your sample in the mobile phase to prevent it from crashing out on the column or in the system.[9]
-
Column Overloading: Perform a loading study by injecting increasing amounts of the sample to determine the maximum sample load that can be purified without compromising resolution.[9]
Conclusion
The successful purification of this compound is a critical step in many synthetic routes. The reversed-phase HPLC method detailed in this application note provides a robust and reliable approach for achieving high purity. By following a systematic workflow of method development, scaling, and careful fraction analysis, researchers can confidently isolate this key intermediate for downstream applications in drug discovery and development.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C5H6BrN3 | CID 45480291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. Separation of 4-Acetylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. agilent.com [agilent.com]
The Strategic Application of 5-bromo-N-methylpyrazin-2-amine in Solid-Phase Synthesis for Accelerated Drug Discovery
An Application Note and Protocol Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
The pyrazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and capacity for hydrogen bonding make it a privileged structure in the design of bioactive molecules.[1] Solid-phase synthesis (SPS) offers a paradigm shift for the rapid generation of compound libraries, enabling accelerated structure-activity relationship (SAR) studies.[2][3] This guide provides a comprehensive framework and detailed protocols for the strategic use of 5-bromo-N-methylpyrazin-2-amine as a versatile building block in solid-phase organic synthesis (SPOS). We present a robust workflow for the immobilization of this key intermediate onto a solid support, its subsequent diversification via palladium-catalyzed cross-coupling reactions, and the final cleavage to yield a library of novel substituted pyrazine derivatives.
Introduction: The Synergy of Pyrazines and Solid-Phase Synthesis
The power of solid-phase synthesis lies in its ability to simplify purification by anchoring a substrate to an insoluble resin, allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing.[2] This methodology is exceptionally well-suited for the construction of combinatorial libraries of small molecules.[4][5]
This compound is an ideal starting material for such a strategy. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions, enabling the introduction of diverse substituents at this position. The secondary amine provides a potential attachment point for a linker, facilitating immobilization onto a solid support. This application note details a strategy that leverages these features to construct a library of 5-substituted-N-methylpyrazin-2-amines.
The Synthetic Strategy: A Modular Approach
Our strategy involves a three-stage process:
-
Solution-Phase Linker Attachment: A bifunctional linker is first attached to the N-methylamino group of the starting material to introduce a carboxylic acid handle.
-
Immobilization on Wang Resin: The carboxylated pyrazine derivative is then anchored to the gold-standard Wang resin, known for its compatibility with a wide range of organic reactions and its acid-labile cleavage.[6][7]
-
On-Resin Diversification and Cleavage: The resin-bound bromo-pyrazine undergoes a Suzuki-Miyaura cross-coupling reaction with various boronic acids. The final products are then cleaved from the resin using trifluoroacetic acid (TFA).
This modular approach allows for the late-stage diversification of the pyrazine core, making it a highly efficient method for generating a library of analogues.
Experimental Protocols
Stage 1: Solution-Phase Synthesis of 4-((5-bromo-N-methylpyrazin-2-yl)amino)-4-oxobutanoic acid
Rationale: The introduction of a carboxylic acid handle is necessary for subsequent attachment to the hydroxyl-functionalized Wang resin. Succinic anhydride is an ideal choice as it provides a four-carbon spacer and reacts selectively with the secondary amine under mild conditions.
Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add triethylamine (1.2 eq).
-
Stir the solution at room temperature for 10 minutes under an inert atmosphere (N₂ or Ar).
-
Add succinic anhydride (1.1 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Upon completion, dilute the mixture with DCM and wash with 1 M HCl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization or flash column chromatography to obtain the pure carboxylated pyrazine intermediate.
Stage 2: Immobilization on Wang Resin
Rationale: Wang resin is a polystyrene-based support with a p-alkoxybenzyl alcohol linker, which forms an acid-labile ester bond with the carboxylic acid of our intermediate.[6][7] This allows for robust attachment during synthesis and straightforward cleavage at the final step.
Protocol:
-
Place Wang resin (100-200 mesh, ~0.8 mmol/g loading capacity) in a suitable reaction vessel and swell in N,N-dimethylformamide (DMF) for 1 hour.
-
Drain the DMF and wash the resin with DCM (3x).
-
In a separate flask, dissolve the carboxylated pyrazine intermediate (2.0 eq relative to resin loading) in DCM/DMF (1:1).
-
Add N,N'-diisopropylcarbodiimide (DIC, 2.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Add this activation mixture to the swollen resin.
-
Agitate the resin slurry at room temperature for 4-6 hours.
-
To cap any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (5.0 eq) and pyridine (5.0 eq) in DCM and agitate for 1 hour.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), methanol (3x), and finally DCM (3x).
-
Dry the resin under high vacuum. The loading efficiency can be determined gravimetrically or by cleaving a small sample and analyzing the product by UV-Vis spectroscopy.
Stage 3: On-Resin Suzuki-Miyaura Cross-Coupling
Rationale: The palladium-catalyzed Suzuki-Miyaura coupling is a highly reliable and versatile C-C bond-forming reaction, well-adapted for solid-phase synthesis.[1][8] It allows for the introduction of a wide range of aryl and heteroaryl moieties at the 5-position of the pyrazine ring.[9][10][11][12]
Protocol:
-
Swell the pyrazine-loaded resin in a mixture of dioxane and water (4:1).
-
To the resin slurry, add the desired arylboronic acid (3.0 eq), a base such as K₂CO₃ (4.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq).
-
Heat the reaction mixture at 80-100 °C for 8-12 hours with gentle agitation. Microwave irradiation can significantly shorten reaction times.[1]
-
After cooling to room temperature, drain the solvent and wash the resin with the reaction solvent, water, DMF, methanol, and DCM.
-
Dry the resin under high vacuum.
| Entry | Boronic Acid (R-B(OH)₂) R = | Catalyst | Base | Temp (°C) | Time (h) |
| 1 | Phenyl | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 |
| 2 | 4-Methoxyphenyl | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 |
| 3 | 3-Thienyl | Pd(dppf)Cl₂ | Cs₂CO₃ | 85 | 10 |
| 4 | 2-Naphthyl | Pd(PPh₃)₄ | K₂CO₃ | 90 | 12 |
| 5 | 4-Pyridyl | Pd(dppf)Cl₂ | Cs₂CO₃ | 85 | 10 |
Stage 4: Cleavage from the Solid Support
Rationale: The final step is the release of the synthesized molecule from the solid support. The ester linkage of the Wang resin is readily cleaved under acidic conditions.[13][14] A cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers is used to obtain the final product with a C-terminal carboxylic acid.
Protocol:
-
Swell the dried, functionalized resin in DCM for 30 minutes.
-
Drain the DCM and add the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger for any reactive cationic species generated during cleavage.
-
Agitate the mixture at room temperature for 1-2 hours.[7][14]
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM (2x) and combine the filtrates.
-
Concentrate the filtrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the solid product with cold ether (2x).
-
Dry the final product under high vacuum. The product can be further purified by reverse-phase HPLC.
Analytical Techniques for Reaction Monitoring and Characterization
Effective monitoring is crucial for the success of solid-phase synthesis.[4][5][15]
On-Resin Analysis:
-
FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of reactions on the solid support.[16][17][18] For example, the disappearance of the resin's hydroxyl peak (~3500 cm⁻¹) and the appearance of the ester carbonyl peak (~1735 cm⁻¹) confirm successful loading.[19]
-
Gel-Phase ¹³C NMR: For key steps, enriching a starting material with ¹³C can allow for the monitoring of the reaction directly on the resin.
Cleave-and-Analyze:
-
A small sample of the resin (~5-10 mg) can be cleaved at each step, and the resulting product analyzed by LC-MS and ¹H NMR to confirm the success of the transformation before proceeding to the next step.[2]
Final Product Characterization:
-
LC-MS: Liquid chromatography-mass spectrometry is used to determine the purity and confirm the molecular weight of the final cleaved product.
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for the complete structural elucidation of the purified compounds.
Conclusion
This application note provides a robust and versatile strategy for the solid-phase synthesis of a library of 5-substituted-N-methylpyrazin-2-amine derivatives. By leveraging the unique reactivity of this compound and established solid-phase synthesis techniques, researchers can efficiently generate novel compounds for screening in drug discovery programs. The detailed protocols and analytical checkpoints described herein are designed to ensure high success rates and reproducibility, empowering scientists to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Solid Phase Synthesis | SpiroChem [spirochem.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum [scholarworks.indianapolis.iu.edu]
- 14. peptide.com [peptide.com]
- 15. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FT-IR: A useful analytical tool for monitoring of solid phase organic reactions | The Infrared and Raman Discussion Group [irdg.org]
- 17. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Practical considerations for FT-IR measurements in solid phase synthesis | The Infrared and Raman Discussion Group [irdg.org]
- 19. scielo.br [scielo.br]
Application Note: Accelerating Medicinal Chemistry with Microwave-Assisted Derivatization of 5-bromo-N-methylpyrazin-2-amine
Introduction: The Convergence of a Privileged Scaffold and Enabling Technology
In the landscape of modern drug discovery, the pyrazine core is a well-established "privileged scaffold," a structural motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone in the design of molecules targeting a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular conditions.[2] The compound 5-bromo-N-methylpyrazin-2-amine represents a particularly valuable building block for medicinal chemists. The strategic placement of a reactive bromine atom, a secondary amine, and a pyrazine ring system offers a versatile platform for rapid library synthesis and lead optimization.
Traditionally, the derivatization of such aryl bromides via palladium-catalyzed cross-coupling reactions involves lengthy reaction times and sustained high temperatures, creating a bottleneck in the discovery cycle.[3] However, the advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this process. By utilizing microwave energy for dielectric heating, MAOS provides rapid, uniform, and highly efficient heating of the reaction mixture, leading to dramatic reductions in reaction times (from hours to minutes), improved yields, and often, cleaner reaction profiles.[4][5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted derivatization of this compound. We present detailed, field-proven protocols for two of the most powerful transformations in the medicinal chemist's toolkit: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
PART 1: SCIENTIFIC PRINCIPLES & MECHANISTIC RATIONALE
The Unique Reactivity of the this compound Scaffold
The synthetic utility of this compound is rooted in its distinct chemical features. The bromine atom at the 5-position is the primary site for derivatization, being highly susceptible to oxidative addition by a palladium(0) catalyst. This is the crucial first step in a wide range of cross-coupling reactions. The electron-withdrawing nature of the pyrazine ring can influence the reactivity of the C-Br bond, while the N-methylamino group at the 2-position acts as a key modulator of the molecule's overall electronic character and provides a potential hydrogen bond donor/acceptor site for future biological interactions.
The Engine of Acceleration: Microwave Dielectric Heating
Conventional heating relies on conduction and convection, transferring thermal energy from an external source through the vessel walls into the solvent. This process is slow and can create temperature gradients. Microwave synthesis operates on a different principle: dielectric heating.[7]
Microwave irradiation interacts directly with polar molecules (like many organic solvents) and any charged intermediates within the reaction mixture.[8] The rapidly oscillating electromagnetic field forces these molecules to constantly realign, generating heat through molecular friction.[7][8] This direct energy transfer results in:
-
Rapid Heating: Reaching target temperatures in seconds to minutes.
-
Uniform Heating: The entire reaction volume is heated simultaneously, eliminating hot spots and leading to more consistent and reproducible results.[9]
-
Superheating: In sealed, pressure-rated vessels, solvents can be heated far above their atmospheric boiling points, enabling reactions to proceed at dramatically accelerated rates.[10][11]
This rapid, controlled heating is the causal factor behind the significant time savings and yield improvements seen in microwave-assisted protocols.[5][6]
Key Derivatization Strategies: A Mechanistic Overview
A. Suzuki-Miyaura Coupling (C-C Bond Formation) This Nobel Prize-winning reaction is a robust method for forming biaryl and heteroaryl-aryl bonds.[12][13] The catalytic cycle, facilitated by microwave energy, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound.
-
Transmetalation: The aryl group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The newly coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.
B. Buchwald-Hartwig Amination (C-N Bond Formation) A cornerstone of modern medicinal chemistry, this reaction forges C-N bonds, allowing for the synthesis of complex arylamines.[14][15] The mechanism is similar in principle to the Suzuki coupling:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyrazine scaffold.[16]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, and a base removes a proton from the amine nitrogen, forming a palladium-amido complex.[16]
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated, regenerating the Pd(0) catalyst.[14][16]
PART 2: EXPERIMENTAL PROTOCOLS & SAFETY
Critical Safety Considerations for Microwave Synthesis
-
Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven.[8] Laboratory synthesis must be performed in a dedicated microwave reactor designed for chemical reactions, equipped with real-time temperature and pressure monitoring and safety interlocks.[10]
-
Pressure-Rated Vessels: Only use microwave process vials and caps specifically designed and certified by the manufacturer to withstand the high pressures and temperatures generated during superheating.[10]
-
Reaction Scale & Solvents: Do not exceed the recommended fill volume for the reaction vessel. Be aware of the stability of reagents and solvents at high temperatures, as decomposition can lead to unexpected pressure increases.[8]
-
Cooling: Always allow the reaction vessel to cool to a safe temperature (typically <50 °C) before removing it from the reactor cavity and opening it.[10]
General Workflow for Microwave-Assisted Synthesis
The following diagram outlines the streamlined process for the derivatization of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Safety Considerations for Microwave Synthesis [cem.com]
- 9. bspublications.net [bspublications.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Common side reactions of 5-bromo-N-methylpyrazin-2-amine in cross-coupling
A Guide to Navigating Common Cross-Coupling Side Reactions
Welcome to the technical support center for 5-bromo-N-methylpyrazin-2-amine. As a Senior Application Scientist, I understand that while this pyrazine derivative is a valuable building block, its unique electronic and structural properties can lead to challenging side reactions in palladium-catalyzed cross-coupling. This guide is structured in a question-and-answer format to directly address the common issues encountered in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing not just solutions, but the mechanistic reasoning behind them.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds. However, the electron-deficient nature of the pyrazine ring and the presence of two nitrogen atoms in this compound can complicate the standard catalytic cycle.[1][2]
FAQ 1: My Suzuki coupling yield is low, and I'm isolating the debrominated starting material, N-methylpyrazin-2-amine. What is happening and how can I prevent it?
Answer: You are observing protodebromination (or hydrodehalogenation), a common and frustrating side reaction in cross-coupling chemistry.[3]
Mechanistic Cause: Protodebromination occurs when the palladium intermediate, which should proceed to transmetalation with the boronic acid, is instead intercepted by a proton source. This is particularly prevalent with electron-deficient heteroaryl halides. The source of the proton can be trace water in the solvent, the boronic acid itself, or even arise from side reactions with the solvent or base.[4][5] The use of bulky, electron-rich phosphine ligands, often employed to enhance oxidative addition, can paradoxically accelerate palladium-catalyzed protodeboronation, further complicating the reaction.[3]
Troubleshooting Protocol for Protodebromination:
-
Rigorous Inert Conditions:
-
Thorough Degassing:
-
Action: Degas the reaction mixture by subjecting it to three vacuum-argon/nitrogen cycles or by sparging with an inert gas for 15-30 minutes.
-
Causality: Oxygen can lead to the oxidative homocoupling of boronic acids, which disrupts the catalytic cycle and can generate species that promote protodebromination.[7]
-
-
Choice of Boron Reagent:
-
Base and Stoichiometry Adjustment:
-
Action: Use a milder, non-hydroxide base like K₃PO₄ or Cs₂CO₃.[8][9] Sometimes, using a slight excess of the bromopyrazine can disfavor side reactions of the boronic acid.[8]
-
Causality: Strong bases can accelerate the decomposition of boronic acids. Adjusting stoichiometry can shift the reaction equilibrium away from side pathways.
-
FAQ 2: My main impurity is a biaryl product derived from the homocoupling of my boronic acid. Why does this happen?
Answer: Boronic acid homocoupling is a frequent side reaction, especially when using Pd(II) precatalysts or when oxygen is present in the reaction.
Mechanistic Cause: There are two primary pathways for this side reaction:
-
Reductive Activation: If you use a Pd(II) source like Pd(OAc)₂, it must be reduced to the active Pd(0) state to enter the catalytic cycle. This reduction can occur by consuming two molecules of the boronic acid, which homocouple in the process.[4][7]
-
Oxidative Homocoupling: The presence of oxygen can lead to the formation of palladium-peroxo species, which can mediate the oxidative homocoupling of the boronic acid.[4][7]
Troubleshooting Protocol for Boronic Acid Homocoupling:
| Parameter | Recommended Action | Rationale |
| Palladium Source | Use a Pd(0) source like Pd(PPh₃)₄ or a modern pre-catalyst that cleanly generates Pd(0).[7] | Avoids the initial reduction step that consumes the boronic acid. |
| Atmosphere | Ensure rigorous degassing and maintain a strict inert atmosphere throughout the reaction. | Prevents oxygen-mediated oxidative homocoupling.[4][7] |
| Temperature | Run the reaction at the lowest effective temperature. | Can slow down the rate of homocoupling relative to the desired cross-coupling.[10] |
| Stoichiometry | Use a minimal excess of the boronic acid (e.g., 1.1–1.2 equivalents). | Reduces the statistical probability of the side reaction. |
Diagram: Suzuki-Miyaura Catalytic Cycle and Key Side Reactions
The following diagram illustrates the desired catalytic pathway and where protodebromination and homocoupling diverge.
Caption: Suzuki cycle with protodebromination and homocoupling pathways.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key method for forming C-N bonds.[11][12] With this compound, the goal is typically to couple a different amine at the 5-position. However, the substrate itself contains a nucleophilic amine, which can lead to complications.
FAQ 3: My Buchwald-Hartwig reaction is sluggish and gives a complex mixture. Could the substrate be inhibiting the catalyst?
Answer: Yes, this is a very likely scenario. The nitrogen atoms in the pyrazine ring, as well as the N-methylamino group, can act as ligands for the palladium center. This coordination can inhibit the catalyst by occupying sites needed for the catalytic cycle to proceed, leading to deactivation or low turnover.[8][13]
Mechanistic Cause: The catalytic cycle relies on the palladium center being available for oxidative addition and subsequent steps.[11][14] If the starting material or product coordinates too strongly to the palladium, it effectively removes the catalyst from the cycle. This is a known issue with nitrogen-containing heterocycles.[13]
Troubleshooting Protocol for Catalyst Inhibition:
-
Ligand Selection:
-
Action: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos.
-
Causality: These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the pyrazine nitrogen atoms while still promoting the necessary oxidative addition and reductive elimination steps.[13]
-
-
Use of Pre-catalysts:
-
Action: Utilize well-defined palladium pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts).
-
Causality: Pre-catalysts are designed to generate the active, monoligated Pd(0) species cleanly and efficiently in solution, which can help overcome activation issues and push the reaction forward before catalyst inhibition takes over.[7]
-
-
Temperature and Concentration:
-
Action: Cautiously increase the reaction temperature. Run the reaction at a higher dilution.
-
Causality: Higher temperatures can sometimes provide the energy to overcome inhibitory binding and promote the desired catalytic turnover. Higher dilution can disfavor bimolecular catalyst deactivation pathways.
-
Diagram: Troubleshooting Catalyst Inhibition
This workflow provides a decision tree for addressing poor reactivity in Buchwald-Hartwig aminations of N-heterocycles.
Caption: Decision tree for troubleshooting Buchwald-Hartwig reactions.
Section 3: Sonogashira Coupling
The Sonogashira coupling is an effective method for linking terminal alkynes to aryl halides.[15][16] The classic conditions involve a palladium catalyst and a copper(I) co-catalyst, but this combination can be problematic.[15][17]
FAQ 4: In my Sonogashira reaction, I see significant formation of a diyne product from the homocoupling of my alkyne. How can I suppress this?
Answer: The formation of a symmetric diyne is due to the Glaser-Hay coupling (or simply Glaser coupling), a very common side reaction in copper-mediated Sonogashira reactions.[15][18]
Mechanistic Cause: The copper(I) co-catalyst, while intended to facilitate the transmetalation of the acetylide to palladium, can also mediate the oxidative homocoupling of the terminal alkyne, especially in the presence of oxygen.[15][19] The copper acetylide intermediate can be oxidized to a copper(II) species, leading to the formation of the C(sp)-C(sp) bond of the diyne.[15]
Troubleshooting Protocol for Glaser Coupling:
-
Rigorous Degassing:
-
Go Copper-Free:
-
Action: Perform the reaction under copper-free conditions. This often requires a slightly higher reaction temperature or a more active palladium/ligand system.
-
Causality: By removing the copper co-catalyst, you eliminate the primary pathway for Glaser homocoupling.[15][17][20] This is particularly effective for aryl bromides.[15]
-
-
Amine Base/Solvent:
-
Action: Use a bulky amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA) which can also serve as the solvent.
-
Causality: The amine base is crucial for generating the acetylide. Using it in excess can ensure the main Sonogashira cycle proceeds efficiently, outcompeting the side reaction.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. benchchem.com [benchchem.com]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 18. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination of 5-bromo-N-methylpyrazin-2-amine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges encountered during the synthesis of complex heterocyclic molecules. This guide is designed for researchers, chemists, and drug development professionals who are working with 5-bromo-N-methylpyrazin-2-amine and facing the common yet frustrating side reaction of debromination. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you optimize your reaction outcomes.
Part 1: Frequently Asked Questions - Understanding Debromination
Q1: What is hydrodebromination and why is it a significant problem with this compound?
A1: Hydrodebromination, often called simply "debromination" or "reductive dehalogenation," is an undesired side reaction where the bromine atom on the pyrazine ring is replaced by a hydrogen atom.[1] This converts your starting material, this compound, into the byproduct N-methylpyrazin-2-amine.
This side reaction is problematic for several reasons:
-
Yield Reduction: It consumes your starting material, directly lowering the yield of your desired cross-coupled product.
-
Purification Challenges: The debrominated byproduct often has similar polarity to the starting material and the desired product, complicating separation by column chromatography.
-
Stoichiometric Imbalance: Consumption of the electrophile alters the optimal stoichiometry of your reaction, potentially leading to other side reactions.
This compound is particularly susceptible to this issue due to the electron-deficient nature of the pyrazine ring, which activates the C-Br bond for both the desired oxidative addition and the undesired reductive cleavage.[1]
Q2: What is the primary mechanism that causes debromination during my palladium-catalyzed cross-coupling reaction?
A2: The main culprit behind debromination is typically the formation of a palladium-hydride (Pd-H) species within the catalytic cycle.[1] While the intended reaction involves the coupling of an organometallic reagent (in Suzuki) or an amine (in Buchwald-Hartwig), the Pd-H species provides a pathway for reduction.
The general mechanism proceeds as follows:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrazine, forming a Pd(II) intermediate. This step is common to both the desired and undesired pathways.
-
Formation of Pd-H: A palladium-hydride species is formed. Hydride sources can include residual water, alcohols, amines, or even the phosphine ligand itself under certain conditions. Strong bases can facilitate this process.[2]
-
Reductive Elimination (Undesired): Instead of undergoing transmetalation or amine coordination, the Pd(II) intermediate can react with the hydride. Subsequent reductive elimination releases the debrominated byproduct (N-methylpyrazin-2-amine) and regenerates a Pd(0) species, allowing the destructive cycle to continue.
The diagram below illustrates the competition between the desired Suzuki-Miyaura coupling pathway and the undesired debromination pathway.
Caption: Competing catalytic cycles in Pd-catalyzed cross-coupling.
Part 2: Troubleshooting Guide - Optimizing Reaction Parameters
This section addresses specific issues you might encounter and provides actionable solutions.
Issue 1: High levels of debromination observed when using a strong base.
Q: My reaction shows >20% debrominated byproduct by LC-MS, and I'm using sodium tert-butoxide (NaOt-Bu) as the base. What should I change?
A: Strong alkoxide bases like NaOt-Bu are highly effective for deprotonation but are also notorious for promoting debromination.[1] They can generate hydride species, especially in the presence of trace protic impurities. The first and most impactful change is to screen alternative, milder bases.
Expert Recommendation: Switch to a weaker inorganic base. Phosphate and carbonate bases are excellent choices as they are generally less prone to generating hydride species while still being effective for promoting transmetalation in Suzuki couplings or C-N bond formation in Buchwald-Hartwig reactions.[3]
| Base | Recommended Equivalents | Notes |
| Potassium Phosphate (K₃PO₄) | 2.0 - 3.0 equiv. | Often the best first choice for Suzuki couplings. Effective and minimizes debromination.[3] |
| Cesium Carbonate (Cs₂CO₃) | 2.0 - 3.0 equiv. | A strong inorganic base, good for challenging couplings. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equiv. | A milder, cost-effective option. May require slightly higher temperatures. |
Actionable Step: Rerun your reaction substituting NaOt-Bu with 2.5 equivalents of K₃PO₄. Ensure the base is finely powdered and dry.
Issue 2: Debromination persists after changing the base.
Q: I switched to K₃PO₄, and while the debromination decreased, it's still around 10%. How can the catalyst and ligand system be optimized?
A: If debromination persists, the issue may lie with the kinetics of the catalytic system. The relative rates of the desired productive steps (transmetalation, reductive elimination of product) versus the undesired ones (reductive elimination of the debrominated byproduct) are heavily influenced by the palladium source and the phosphine ligand.[1][4]
Expert Recommendation:
-
Use a Well-Defined Precatalyst: Instead of generating the Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃, use a modern, well-defined precatalyst. These "G3" or "G4" precatalysts (e.g., XPhos Pd G3) form the active monoligated Pd(0) species cleanly and rapidly, which can minimize side reactions.
-
Screen Ligands: While bulky, electron-rich ligands like XPhos and SPhos are powerful for C-C and C-N coupling, their properties can sometimes inadvertently stabilize intermediates that lead to debromination.[4] Screening a ligand with slightly different steric or electronic properties can alter the reaction pathway favorably.
| Catalyst / Ligand System | Application | Rationale for Screening |
| XPhos Pd G3 or SPhos Pd G2 | Suzuki, Buchwald-Hartwig | Excellent general-purpose precatalysts. Provide a reliable baseline. |
| RuPhos | Buchwald-Hartwig (especially for sec-amines) | Different steric profile compared to XPhos/SPhos, may disfavor the debromination pathway.[5] |
| tBuXPhos | Buchwald-Hartwig (especially for indazoles) | A more electron-rich ligand that can sometimes accelerate the desired C-N reductive elimination.[5] |
| Pd(PPh₃)₄ | Suzuki (Traditional) | A less bulky, less electron-rich ligand system. May slow the overall reaction but can sometimes suppress debromination. |
Issue 3: The influence of solvent, temperature, and atmosphere.
Q: I've optimized the base and catalyst, but still see trace debromination. Could other factors be at play?
A: Absolutely. The reaction environment is critical. Solvent, temperature, and atmospheric purity can all be sources of the undesired reaction.
Expert Recommendations:
-
Solvent Choice: Strictly use anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF.[1] Avoid alcoholic solvents, as they can directly act as hydride donors.[2] While some Suzuki reactions require water as a co-solvent, its amount should be minimized and controlled.[6]
-
Temperature Control: Higher temperatures accelerate most reactions, including debromination.[1] Attempt the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 80-90 °C and only increase if the conversion is too slow.
-
Inert Atmosphere: Oxygen can degrade both the catalyst and the ligands, leading to inconsistent results and potentially promoting side reactions. Ensure your reaction vessel is thoroughly purged of air. The standard procedure is to evacuate the sealed flask and backfill it with an inert gas (argon or nitrogen) three consecutive times.[1] Similarly, ensure all solvents are degassed before use.
Part 3: Recommended Experimental Protocols
The following are generalized, robust starting protocols for common cross-coupling reactions with this compound, designed to minimize debromination.
Workflow: General Experimental Setup
Caption: Standard workflow for inert atmosphere cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a good starting point for coupling aryl or heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 - 1.5 equiv.)
-
XPhos Pd G3 (2 mol%)
-
Potassium Phosphate (K₃PO₄), finely powdered (2.5 equiv.)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Seal the tube with a septum, then evacuate the vessel and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[7]
Protocol 2: Buchwald-Hartwig Amination
This protocol is for coupling primary or secondary amines.
Materials:
-
This compound (1.0 equiv.)
-
Amine (1.2 equiv.)
-
SPhos Pd G2 (2 mol%)
-
Cesium Carbonate (Cs₂CO₃), finely powdered (2.0 equiv.)
-
Anhydrous, degassed Toluene
Procedure:
-
In a glovebox or under a positive flow of argon, add this compound, SPhos Pd G2, and Cs₂CO₃ to an oven-dried reaction tube.
-
Seal the tube, remove it from the glovebox (if used), and add the anhydrous, degassed toluene, followed by the amine coupling partner via syringe.
-
Place the reaction tube in a preheated aluminum block at 100-110 °C and stir.
-
Monitor the reaction until the starting material is consumed as determined by LC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Removal of palladium catalyst from 5-bromo-N-methylpyrazin-2-amine reactions
Technical Support Center: Palladium Catalyst Removal
A Guide for Researchers in Pharmaceutical and Process Chemistry
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in active pharmaceutical ingredient (API) synthesis. This guide focuses on a critical downstream processing step: the removal of residual palladium catalysts from reactions involving nitrogen-containing heterocycles, specifically 5-bromo-N-methylpyrazin-2-amine .
The presence of nitrogen atoms in your molecule of interest can lead to strong coordination with palladium, making its removal a non-trivial task.[1] Failure to reduce palladium levels to the stringent limits set by regulatory bodies like the ICH (International Council for Harmonisation) can jeopardize the safety and viability of a drug candidate.[2][3][4][5] This guide is structured to help you troubleshoot common issues and select the most effective purification strategy for your specific process.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the palladium removal process.
Issue 1: High Palladium Content (>100 ppm) in Product After Standard Work-up/Crystallization
-
Potential Cause: The primary reason is often the strong chelation of palladium species to the pyrazine nitrogen of your product or related impurities. Simple crystallization or aqueous washes are frequently insufficient to break this interaction, and in some cases, crystallization can even concentrate the metal within the crystal lattice.[3] The palladium may exist in various oxidation states (Pd(0), Pd(II)) or as nanoparticles, each requiring a different removal approach.[4][6]
-
Troubleshooting Steps & Solutions:
-
Introduce a High-Affinity Scavenger: This is the most robust solution. Metal scavengers are solid supports (typically silica or polymer-based) functionalized with groups that bind strongly to palladium.[2][7][8]
-
Thiol-Based Scavengers (e.g., SiliaMetS Thiol): These are highly versatile and effective for a broad range of palladium species (Pd(II), Pd(0)).[7][9] They work by forming strong covalent bonds with the metal (chemisorption).[4]
-
Thiourea-Based Scavengers: Particularly effective for all forms of palladium and work well in various organic solvents.[7]
-
-
Activated Carbon Treatment: A cost-effective and widely used method.[10][11] Activated carbon can adsorb palladium species, but its effectiveness can be variable.[10] It is crucial to screen different grades of activated carbon, as pore structure and surface chemistry influence performance.[10]
-
Optimize Scavenging Conditions: The efficiency of scavenging is dependent on kinetics and equilibrium.
-
Temperature: Increasing the temperature (e.g., 40-60 °C) often accelerates the rate of scavenging.[13]
-
Time: Allow sufficient time for the scavenger to bind the palladium. A typical starting point is 2-4 hours, but it can be extended to 24 hours for difficult cases.[13]
-
Equivalents: Use an appropriate amount of scavenger. A screen with 5-10 wt% equivalents is a good starting point.[7]
-
-
Issue 2: Significant Product Loss During Purification
-
Potential Cause: Non-specific adsorption of your product, this compound, onto the purification medium is the most likely culprit. This is a common issue with activated carbon due to its high surface area and can also occur with some silica-based scavengers.[3][4][8]
-
Troubleshooting Steps & Solutions:
-
Screen a Panel of Scavengers: Test different types of scavengers (e.g., thiol, thiourea, amine-based) to identify one that is selective for palladium with minimal affinity for your product.[8]
-
Minimize Adsorbent Quantity: Once an effective scavenger is identified, optimize the process by using the minimum amount required to achieve the target palladium level. This reduces the surface area available for non-specific binding.[8]
-
Solvent Selection: The choice of solvent can significantly impact product loss. A solvent in which your product is highly soluble will minimize its adsorption onto the solid support.[8]
-
Wash the Solid Support: After the scavenging step and filtration, wash the collected scavenger cake with fresh solvent to recover any adsorbed product.
-
Issue 3: Inconsistent Palladium Removal from Batch to Batch
-
Potential Cause: The speciation of palladium at the end of the reaction is not consistent. Minor variations in reaction conditions (e.g., temperature, stoichiometry, reaction time, oxygen exposure) can alter the final state of the palladium (e.g., oxidation state, ligand coordination), affecting how it interacts with your purification medium.[4][8]
-
Troubleshooting Steps & Solutions:
-
Standardize the Reaction Work-up: Implement a consistent work-up procedure immediately following the reaction and before the scavenging step. This helps to ensure the palladium is in a more uniform state.
-
Consider a Pre-Treatment Step:
-
Mild Oxidation: Adding a small amount of a mild oxidant can help convert Pd(0) species to the more readily scavenged Pd(II) state.
-
Ligand Addition: Adding a sacrificial ligand can sometimes help to displace the product from the palladium coordination sphere, making the metal more accessible to the scavenger.
-
-
Use a Broad-Spectrum Scavenger: Employ a scavenger known for its effectiveness against multiple palladium species. Thiol and thiourea-functionalized silicas are excellent candidates.[7][9]
-
Frequently Asked Questions (FAQs)
Q1: What is the acceptable limit for residual palladium in an API? A1: Regulatory agencies, guided by ICH Q3D, set limits based on Permitted Daily Exposure (PDE).[3] For palladium, a common limit for oral administration is 10 ppm, while for parenteral (injectable) administration, it can be as low as 1 ppm.[5] Always refer to the latest ICH guidelines for specific limits.
Q2: How do I accurately measure residual palladium levels? A2: The industry-standard method for quantifying trace metals is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[14][15][16][17] These techniques offer the high sensitivity (parts-per-billion, ppb) required to verify that palladium levels are below regulatory limits.[14][15][17][18] For in-process checks where speed is more critical than ultimate precision, catalysis-based fluorometric assays can also be used.[14][15]
Q3: When should I perform the palladium removal step? A3: It is generally advisable to remove the palladium catalyst as early as possible in the downstream process.[5] Removing it before subsequent steps can prevent the metal from interfering with other reactions and avoids the need to purify a more complex, higher-value intermediate.[4]
Q4: Can I use a combination of methods? A4: Yes, a multi-step approach is often very effective. For instance, an initial treatment with activated carbon to remove the bulk of the palladium could be followed by a "polishing" step with a high-affinity silica scavenger to reach very low ppm levels.[4][19] Another common practice is to use a scavenger in conjunction with crystallization.[2][16]
Data & Method Selection
Choosing the right palladium removal strategy involves balancing efficiency, cost, scalability, and potential product loss. The following table summarizes a comparison of common methods.
| Method | Typical Efficiency (Final Pd ppm) | Pros | Cons |
| Silica-Based Scavengers | < 1 - 10 ppm [6][7][13] | High selectivity, high efficiency, broad applicability, no swelling in solvents.[7] | Higher initial cost compared to carbon. |
| Activated Carbon | < 50 ppm (variable) [4][13] | Low cost, effective for color removal.[10][11] | Can have lower selectivity, potential for high product loss, batch-to-batch variability.[3][4] |
| Crystallization | Highly Variable | Can be effective if conditions are right, integrates purification and isolation. | Often ineffective for N-heterocycles, can concentrate Pd in the solid.[3] |
| Extraction | Variable | Can be simple to implement. | Often requires specific chelating agents, may not achieve low ppm levels.[3][5] |
Visual Workflow: Selecting a Palladium Removal Strategy
The following diagram outlines a logical workflow for developing a robust palladium removal process.
Caption: Decision workflow for selecting and optimizing a palladium removal strategy.
Detailed Experimental Protocols
Protocol 1: Screening Silica-Based Metal Scavengers (e.g., SiliaMetS Thiol)
-
Setup: In parallel vials, dissolve the crude this compound reaction mixture in a suitable solvent (e.g., THF, Ethyl Acetate) to a known concentration.
-
Addition: To each vial, add a different scavenger (e.g., SiliaMetS Thiol, SiliaMetS Thiourea) at a loading of ~5-10 wt% relative to the crude product mass. Include a control vial with no scavenger.
-
Agitation: Stir the slurries at a set temperature (e.g., 25 °C or 40 °C) for a defined period (e.g., 4 hours).
-
Sampling & Filtration: Withdraw a sample from each slurry. Filter the sample through a 0.45 µm syringe filter to remove the solid scavenger.
-
Analysis: Dilute the filtered samples and submit for palladium content analysis by ICP-MS.[18] Compare the results to identify the most effective scavenger.
Protocol 2: Bulk Palladium Removal Using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).
-
Treatment: Add powdered activated carbon (e.g., Darco KB-G, 5-10 wt%) to the solution.
-
Agitation: Stir the resulting slurry at room temperature or elevated temperature (e.g., 50 °C) for 4-18 hours.[4]
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon. Be aware that Celite can also help remove particulate palladium species.[4]
-
Washing: Wash the Celite/carbon pad with fresh solvent to recover any adsorbed product.
-
Concentration & Analysis: Combine the filtrate and washes, concentrate, and analyze the purified product for residual palladium content via ICP-MS.[20]
References
- 1. mdpi.com [mdpi.com]
- 2. arborassays.com [arborassays.com]
- 3. biotage.com [biotage.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. apolloscientific.co.uk [apolloscientific.co.uk]
- 7. silicycle.com [silicycle.com]
- 8. benchchem.com [benchchem.com]
- 9. silicycle.com [silicycle.com]
- 10. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 11. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 12. environmentalgenome.org [environmentalgenome.org]
- 13. cphi-online.com [cphi-online.com]
- 14. pharmtech.com [pharmtech.com]
- 15. researchgate.net [researchgate.net]
- 16. arborassays.com [arborassays.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. m.youtube.com [m.youtube.com]
- 19. reddit.com [reddit.com]
- 20. Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer [scirp.org]
Impact of base and ligand selection on 5-bromo-N-methylpyrazin-2-amine reactivity
A Guide to Optimizing Reactivity Through Strategic Base and Ligand Selection
Welcome to the technical support center for 5-bromo-N-methylpyrazin-2-amine. As a key heterocyclic building block in pharmaceutical and materials science research, understanding its reactivity is paramount to successful synthetic outcomes. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions concerning palladium-catalyzed cross-coupling reactions. Here, we delve into the causality behind experimental choices, empowering you to overcome common challenges and optimize your reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The solutions focus on the rational selection of bases and ligands to steer the reaction toward the desired product.
Question 1: My Suzuki-Miyaura coupling reaction is suffering from low to no yield. What are the likely causes related to my base and ligand choice?
Answer: Low yield in a Suzuki-Miyaura coupling involving this compound often points to issues within the catalytic cycle, specifically the transmetalation or reductive elimination steps, which are heavily influenced by your choice of base and ligand.
Causality and Mechanistic Insight: The Suzuki-Miyaura reaction requires a base to activate the organoboron species, forming a more nucleophilic boronate complex that facilitates transmetalation to the palladium center.[1][2] The pyrazine substrate itself presents a unique challenge: its nitrogen atoms can coordinate to the palladium catalyst, potentially inhibiting the desired catalytic activity.
Troubleshooting Steps:
-
Evaluate Base Strength and Type:
-
Weak Bases (e.g., Na₂CO₃, K₂CO₃): These may be insufficient to activate the boronic acid, especially if the boronic acid is electron-deficient. This is a common first point of failure.
-
Stronger Inorganic Bases (e.g., K₃PO₄, Cs₂CO₃): These are often more effective.[3] Potassium phosphate (K₃PO₄) is a reliable choice for heteroaromatic substrates as it provides a good balance of basicity and solubility in common solvent systems like 1,4-dioxane/water.[3]
-
Organic Bases (e.g., Et₃N, DIPEA): These are generally not used in Suzuki couplings as they are typically not strong enough to facilitate boronate formation.
-
-
Re-evaluate Your Ligand:
-
Standard Ligands (e.g., PPh₃): While simple to handle, triphenylphosphine may not be sufficient for this electron-deficient and potentially coordinating substrate. It can lead to slow reaction rates and catalyst decomposition.
-
Bulky, Electron-Rich Phosphine Ligands: This is the most critical factor. Ligands developed by the Buchwald group, such as XPhos or SPhos , are designed to stabilize the palladium catalyst, promote the oxidative addition step, and accelerate the final reductive elimination.[4][5] Their steric bulk prevents the formation of inactive palladium dimers and can disfavor coordination of the pyrazine nitrogen.
-
N-Heterocyclic Carbenes (NHCs): These are also powerful ligands for challenging couplings, offering strong σ-donation and good thermal stability.[6]
-
dot
Caption: Troubleshooting flowchart for low Suzuki coupling yield.
Question 2: I am observing significant amounts of a de-brominated byproduct (N-methylpyrazin-2-amine) in my cross-coupling reaction. How can I suppress this side reaction?
Answer: De-bromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed couplings. It typically arises from two potential pathways: (a) reaction with a palladium-hydride (Pd-H) species or (b) protonolysis of an organopalladium intermediate. Your choice of base and ligand is critical in mitigating this issue.
Causality and Mechanistic Insight: Palladium-hydride species can be formed from the reaction of the palladium catalyst with trace water, amines, or certain bases. Once formed, this Pd-H species can undergo oxidative addition to your starting material, followed by reductive elimination to release the de-brominated product.
Troubleshooting Steps:
-
Base Selection is Key:
-
Avoid Amine Bases: Bases like triethylamine (Et₃N) can be a source of β-hydride elimination, leading to the formation of Pd-H.[7]
-
Use a Milder, Non-Coordinating Base: If your reaction tolerates it, switching to a slightly milder base like potassium fluoride (KF) or using a carefully controlled stoichiometry of a stronger base can help.[8] However, for pyrazine substrates, a strong base is often necessary for good reactivity, creating a delicate balance.
-
Anhydrous Conditions: Ensure your base and solvent are scrupulously dry. Water can react with the base and palladium intermediates to generate hydride species.
-
-
Ligand Modification:
-
Electron-Rich Ligands: Ligands that are highly electron-donating can accelerate the rate of reductive elimination of the desired product.[4] This reduces the lifetime of the key organopalladium intermediate, giving it less opportunity to undergo undesired side reactions like protonolysis. Ligands like RuPhos or BrettPhos are excellent candidates.
-
Table 1: Impact of Base Selection on De-bromination Side Product
| Base | Type | pKa (Conjugate Acid) | Typical Observation | Recommendation |
|---|---|---|---|---|
| Et₃N | Organic Amine | ~10.7 | Can lead to Pd-H formation, increasing de-bromination. | Avoid if de-bromination is observed.[7] |
| K₂CO₃ | Inorganic Carbonate | ~10.3 | Moderate; can still promote side reactions. | A reasonable starting point, but may need optimization. |
| K₃PO₄ | Inorganic Phosphate | ~12.3 | Generally effective with lower de-bromination risk. | Recommended for Suzuki couplings .[3] |
| NaOtBu | Alkoxide | ~19 | Highly effective base, but can promote side reactions if not used carefully. | Recommended for Buchwald-Hartwig aminations .[9][10] |
Question 3: My Buchwald-Hartwig amination reaction is not working. The starting material is either unreacted or I see catalyst decomposition (palladium black). What should I do?
Answer: Failure in a Buchwald-Hartwig amination points to a breakdown in the catalytic cycle, most often related to the base's inability to deprotonate the amine-palladium complex or instability of the Pd(0) catalyst.[9][11]
Causality and Mechanistic Insight: The base in a Buchwald-Hartwig reaction has a critical role: it deprotonates the amine after it has coordinated to the palladium(II) intermediate, forming the palladium-amido complex that is necessary for reductive elimination.[4] If the base is too weak or sterically hindered, this step fails. Catalyst decomposition occurs when the active Pd(0) species is not sufficiently stabilized by the ligand.
Troubleshooting Steps:
-
Use a Strong, Non-nucleophilic Base:
-
The standard and most reliable base for this reaction is a strong alkoxide, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[10]
-
Carbonate and phosphate bases are generally not strong enough for the deprotonation of the coordinated amine and will result in reaction failure.[9] The effectiveness of the base is highly context-dependent and also relies on the solvent.[11]
-
-
Employ a Specialized Ligand:
-
The electron-deficient nature of the pyrazine ring can make oxidative addition challenging. A highly electron-rich and bulky ligand is essential.
-
Josiphos-type ligands or bidentate ligands like Xantphos can be effective as their bidentate nature helps prevent ligand displacement by the substrate or amine, enhancing catalyst stability.[5][12]
-
For sterically hindered couplings or challenging substrates, advanced biarylphosphine ligands like tBuXPhos are often required.
-
dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q: Which factors are most important when selecting a ligand for cross-coupling with this compound? A: There are two primary factors: steric bulk and electron-donating ability .
-
Steric Bulk: Bulky ligands (e.g., those with tert-butyl or cyclohexylphosphine groups) promote the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition. The bulk also helps prevent the pyrazine nitrogen from coordinating too strongly to the palladium center, which could inhibit catalysis.
-
Electron-Donating Ability: Electron-rich phosphine ligands increase the electron density on the palladium center. This facilitates the oxidative addition of the C-Br bond and, crucially, accelerates the final reductive elimination step to release the product.[4][12]
Q: Can I use the same conditions for a Suzuki, Heck, and Buchwald-Hartwig reaction? A: No. Each reaction has a distinct mechanism that requires specific conditions, particularly concerning the base.
-
Suzuki: Requires a base (e.g., K₃PO₄) to activate the boronic acid for transmetalation.[1]
-
Heck: Requires a hindered organic base (e.g., Et₃N, DIPEA) to regenerate the Pd(0) catalyst in the final step of the cycle.[7][13]
-
Buchwald-Hartwig: Requires a strong, non-nucleophilic base (e.g., NaOtBu) to deprotonate the coordinated amine.[9][10]
Q: My reaction is solvent-sensitive. Which solvents are recommended? A: Aprotic polar solvents are generally preferred.
-
1,4-Dioxane and Toluene are excellent, commonly used solvents for both Suzuki and Buchwald-Hartwig reactions. They have good solvating properties for the catalyst and organic reagents. For Suzuki couplings, a co-solvent of water is often required to dissolve the inorganic base.[3]
-
DMF or DMAc can also be used, particularly for Heck reactions, but care must be taken as they can decompose at high temperatures.[14] The choice of solvent can also influence the effectiveness of the base.[11]
Validated Experimental Protocols
The following protocols serve as robust starting points for your experiments. Optimization may be required based on the specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 8-16 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Buchwald-Hartwig Amination with Piperidine
Materials:
-
This compound (1.0 equiv)
-
Piperidine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)
-
XPhos (0.05 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry glovebox or in a Schlenk flask under a strong inert atmosphere, add NaOtBu, XPhos, and Pd₂(dba)₃.
-
Add anhydrous toluene, followed by this compound and then piperidine.
-
Seal the vessel tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with 5-bromo-N-methylpyrazin-2-amine
Welcome to the technical support center for optimizing chemical reactions involving 5-bromo-N-methylpyrazin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for overcoming low yields and other common challenges encountered during the functionalization of this important heterocyclic building block.
The pyrazine core is a common motif in pharmaceuticals, but its electron-deficient nature and the presence of nitrogen atoms can create significant hurdles in standard cross-coupling reactions.[1][2] The primary challenge stems from the ability of the pyrazine nitrogen atoms to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4][5] This guide offers structured advice, from quick FAQs to detailed troubleshooting protocols, to help you navigate these issues effectively.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why are my yields consistently low when using this compound in palladium-catalyzed cross-coupling reactions?
A: Low yields are often due to catalyst poisoning.[3] The lone pair of electrons on the pyrazine ring's nitrogen atoms can coordinate strongly to the palladium center.[4][5] This coordination can sequester the active catalyst, slowing down or completely halting the catalytic cycle.[2] Furthermore, the electron-deficient nature of the pyrazine ring can make the oxidative addition step of the catalytic cycle more challenging compared to electron-rich aryl halides.[4]
Q2: What is the most common side reaction I should be aware of?
A: Besides catalyst deactivation, two common side reactions are protodebromination (replacement of the bromine atom with a hydrogen) and homocoupling of the boronic acid partner (in Suzuki reactions). Protodebromination can be exacerbated by moisture or certain bases, while homocoupling is often a sign of inefficient transmetalation or slow reductive elimination. Careful selection of a robust catalyst system and anhydrous reaction conditions can minimize these pathways.[4][6]
Q3: Are there general recommendations for catalyst and ligand selection for this substrate?
A: Yes. For challenging, electron-deficient heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ may be insufficient.[4] Modern catalyst systems employing sterically hindered, electron-rich phosphine ligands are highly recommended.[7][8] Ligands such as SPhos, RuPhos, and XPhos, often used in combination with a Pd(OAc)₂ or a pre-catalyst, create a bulky catalytic complex that favors the desired reaction pathway and is less susceptible to poisoning.[9][10]
Q4: How critical is the choice of base and solvent?
A: The choice is critical. Strong, non-nucleophilic bases are often required. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are generally effective and can be milder than strong alkoxides.[4][11] For Buchwald-Hartwig aminations, strong bases like sodium tert-butoxide (NaOtBu) are typically necessary to deprotonate the amine.[9] Solvents must be anhydrous and thoroughly degassed to prevent side reactions and catalyst decomposition. Aprotic polar solvents like 1,4-dioxane or toluene, often with a small amount of water in Suzuki reactions, are common choices.[6][12]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Troubleshooting Low Yields in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a fundamental tool for C-C bond formation. However, coupling this compound with boronic acids can be problematic. This guide provides a systematic approach to overcoming low yields.
Low yields in the Suzuki coupling of this substrate are typically traced back to one of three issues:
-
Catalyst Inhibition: The pyrazine nitrogen binds to the Pd(0) center, preventing oxidative addition.
-
Slow Transmetalation: The transfer of the organic group from the boron atom to the palladium center is inefficient.
-
Protodeboronation: The boronic acid is degraded before it can participate in the catalytic cycle.[4][13]
Below is a decision tree to guide your optimization strategy.
Protocol A: Baseline Conditions (Traditional Catalyst)
This protocol uses a common, first-generation catalyst and serves as a baseline.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).[14]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst & Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrazine).[6][14]
-
Reaction: Stir the mixture vigorously at 85–95 °C. Monitor progress by TLC or LC-MS. Reactions are typically complete in 12–18 hours.[14]
-
Work-up: After cooling, dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by flash column chromatography.
Protocol B: Optimized Conditions (Modern Biarylphosphine Ligand)
This protocol employs a more robust catalyst system designed to overcome the challenges of heteroaryl substrates.
-
Reaction Setup: In a glovebox or under a positive flow of argon, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq) to a dry reaction vial.
-
Catalyst Addition: Add the palladium pre-catalyst, such as SPhos Pd G3 (0.02 eq).
-
Solvent Addition: Add anhydrous, degassed toluene (0.2 M concentration).
-
Reaction: Seal the vial and heat the mixture to 100–110 °C with vigorous stirring for 4–12 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Follow the same work-up procedure as described in Protocol A.
| Parameter | System A (Traditional) | System B (Optimized) | Rationale for Change |
| Pd Source | Pd(PPh₃)₄ | SPhos Pd G3 | G3 pre-catalysts are more stable and provide a controlled release of the active Pd(0) species. |
| Ligand | Triphenylphosphine | SPhos | Bulky, electron-rich biarylphosphine ligands accelerate reductive elimination and resist catalyst poisoning.[8] |
| Base | K₃PO₄ | K₃PO₄ or Cs₂CO₃ | K₃PO₄ is a good starting point, but Cs₂CO₃ can sometimes improve results for difficult couplings. |
| Solvent | Dioxane/H₂O | Toluene | Toluene is often superior for modern catalyst systems and can be easier to render fully anhydrous. |
| Temperature | 85-95 °C | 100-110 °C | Higher temperatures may be required to drive the reaction to completion with challenging substrates. |
Guide 2: Troubleshooting Low Yields in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is essential for forming C-N bonds.[7] When coupling this compound, success is highly dependent on the catalyst system's ability to navigate the inhibitory effects of the pyrazine ring and the amine coupling partner.
-
Catalyst Inhibition: Similar to the Suzuki reaction, both the pyrazine substrate and the amine nucleophile can bind to and deactivate the palladium catalyst.
-
Unfavorable Equilibrium: The equilibrium between the palladium-amido complex and the starting materials may not favor product formation.
-
Base Incompatibility: The base may be too weak to deprotonate the amine efficiently or may cause decomposition of the substrate.
This protocol uses a third-generation catalyst system known for its high activity with heteroaryl chlorides and bromides.
-
Reaction Setup: In a glovebox, add this compound (1.0 eq), the desired amine coupling partner (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq) to a dry reaction vial equipped with a stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01 eq) and a suitable ligand (e.g., RuPhos, 0.03 eq) in a small amount of the reaction solvent. Add this catalyst solution to the main reaction vial.
-
Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M).
-
Reaction: Seal the vial and heat the mixture to 100 °C for 4–24 hours. Monitor the reaction's progress by LC-MS.
-
Work-up: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride.[15] Extract the product with an organic solvent like ethyl acetate.[15] Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Choice | Rationale |
| Catalyst System | Pd₂(dba)₃ / RuPhos or BrettPhos | These bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling N-heterocycles and sterically hindered amines.[10] |
| Base | NaOtBu or LHMDS | A strong, non-nucleophilic base is required for efficient deprotonation of the amine. LHMDS can be used if base-sensitive functional groups are present. |
| Solvent | Toluene or 1,4-Dioxane | These are standard solvents for Buchwald-Hartwig reactions, offering good solubility for reagents and stability at high temperatures. |
| Atmosphere | Strictly Inert (Argon/Nitrogen) | The Pd(0) catalyst is oxygen-sensitive. All reagents and solvents should be degassed and handled under inert conditions to prevent catalyst decomposition.[10][16] |
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthetic Utility of 5-bromo-N-methylpyrazin-2-amine and 2-amino-5-bromopyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, substituted pyrazines are indispensable building blocks. Their unique electronic properties and ability to participate in a wide array of chemical transformations make them privileged scaffolds in the design of novel therapeutics and functional materials. Among the myriad of available pyrazine intermediates, 5-bromo-N-methylpyrazin-2-amine and 2-amino-5-bromopyrazine stand out as two closely related yet distinct synthons. The subtle difference of a methyl group on the exocyclic amine profoundly influences the reactivity, solubility, and handling of these molecules. This guide provides an in-depth, objective comparison of these two key intermediates, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic campaigns.
At a Glance: Structural and Physicochemical Properties
The introduction of a methyl group to the 2-amino position of 5-bromopyrazine brings about predictable changes in the molecule's physical properties. While both compounds are solids at room temperature, the N-methylation is expected to lower the melting point and alter the solubility profile due to the disruption of intermolecular hydrogen bonding present in the primary amine.
| Property | This compound | 2-amino-5-bromopyrazine | Rationale for Differences |
| Molecular Weight | 188.03 g/mol | 173.99 g/mol | Addition of a methyl group (-CH3). |
| Hydrogen Bond Donors | 1 | 2 | The primary amine has two N-H bonds capable of hydrogen bonding, while the secondary amine has one. |
| Hydrogen Bond Acceptors | 3 | 3 | The two ring nitrogens and the exocyclic nitrogen can all act as hydrogen bond acceptors. |
| Predicted Solubility | Generally higher in nonpolar organic solvents. | Higher in polar protic solvents. | The reduced hydrogen bonding capacity of the N-methylated compound decreases its polarity. |
| Basicity | The N-methyl group is electron-donating, slightly increasing the basicity of the exocyclic nitrogen.[1] | The primary amine is a weaker base in comparison.[1] | Inductive effect of the alkyl group. |
Synthesis of the Starting Materials
The accessibility of these building blocks is a crucial consideration in any synthetic endeavor. Both compounds can be prepared from commercially available precursors, though the synthesis of the N-methylated analog requires an additional step.
A Practical Approach to 2-amino-5-bromopyrazine
The synthesis of 2-amino-5-bromopyrazine is a straightforward electrophilic bromination of 2-aminopyrazine. Various brominating agents can be employed, with N-bromosuccinimide (NBS) in a polar aprotic solvent like dichloromethane (DCM) or acetonitrile being a common and effective choice, often providing high yields.
Experimental Protocol: Synthesis of 2-amino-5-bromopyrazine
-
Reaction Setup: To a solution of 2-aminopyrazine (1.0 eq.) in dichloromethane (DCM), add N-bromosuccinimide (NBS) (1.05 eq.) portion-wise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization to afford 2-amino-5-bromopyrazine. Expected yields are typically in the range of 80-95%.
Proposed Synthesis of this compound
A direct and detailed synthesis of this compound is not as commonly reported. However, a logical and efficient two-step approach can be proposed, starting from the readily available 2-amino-5-bromopyrazine. This involves a protective methylation strategy.
Proposed Experimental Protocol: Synthesis of this compound
Step 1: N-methylation of 2-amino-5-bromopyrazine
-
Reaction Setup: To a solution of 2-amino-5-bromopyrazine (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), add a strong base like sodium hydride (NaH) (1.1 eq.) at 0 °C.
-
Methylation: After stirring for 30 minutes, add methyl iodide (CH3I) (1.2 eq.) dropwise and allow the reaction to warm to room temperature. Stir until the starting material is consumed as monitored by TLC.
-
Work-up and Purification: Carefully quench the reaction with water. Extract with an organic solvent, wash with brine, dry, and concentrate. The crude product can be purified by column chromatography to yield this compound.
Comparative Reactivity in Key Synthetic Transformations
The core of this guide lies in the comparative analysis of the reactivity of these two building blocks in widely used synthetic reactions. The presence of the N-methyl group introduces both electronic and steric effects that can significantly influence reaction outcomes.
Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Amines
The Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively. The performance of our two pyrazine substrates in these transformations is a critical point of comparison.
Electronic and Steric Considerations:
-
Electronic Effects: The N-methyl group is weakly electron-donating by induction, which slightly increases the electron density of the pyrazine ring compared to the primary amine. This can make the oxidative addition of palladium to the C-Br bond slightly more challenging for the N-methylated compound.
-
Steric Effects: The methyl group introduces steric bulk around the adjacent ring nitrogen. This can hinder the coordination of the palladium catalyst, potentially slowing down the reaction rate.
-
Substrate-Catalyst Interaction: The primary amine of 2-amino-5-bromopyrazine can potentially coordinate to the palladium center, which may either inhibit or, in some cases with appropriate ligand choice, facilitate the catalytic cycle. The N-methylated analog is less likely to exhibit this bidentate coordination.
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
References
A Senior Application Scientist's Guide to Alternative Reagents for 5-bromo-N-methylpyrazin-2-amine in Kinase Inhibitor Synthesis
Introduction: The Privileged Aminopyrazine Scaffold and the Need for Alternatives
In the landscape of modern kinase inhibitor discovery, the 2-aminopyrazine motif stands out as a privileged scaffold. Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site has made it a cornerstone in the design of numerous clinically evaluated and approved drugs.[1][2] The workhorse for introducing this key fragment is often a halogenated precursor, with 5-bromo-N-methylpyrazin-2-amine being a widely utilized building block. Its utility lies in its capacity to readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile introduction of diverse aryl and heteroaryl moieties.
However, reliance on a single building block can impose limitations on synthetic strategy and optimization. Challenges such as modulating reactivity, fine-tuning electronic properties, navigating intellectual property landscapes, and overcoming late-stage synthetic hurdles necessitate a broader toolkit of reagents. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers, scientists, and drug development professionals a technical and practical framework for diversifying their synthetic approaches. We will objectively compare the performance of these alternatives, supported by experimental data, and explain the causality behind strategic synthetic choices.
I. Modulating Reactivity within the Halogen Series: A Comparative Analysis
The most direct alternatives to the bromo- derivative are its halogen counterparts: the chloro- and iodo-analogs. The choice of halogen is a critical decision that directly impacts the reactivity of the C-X bond in the rate-determining oxidative addition step of most Pd-catalyzed cross-coupling reactions.[3]
Chemical Reactivity & Performance
The reactivity of 5-halo-N-methylpyrazin-2-amines follows the well-established trend based on carbon-halogen bond dissociation energy:
I > Br > Cl >> F [4]
-
5-iodo-N-methylpyrazin-2-amine: As the most reactive of the series, the iodo-analog allows for coupling under the mildest conditions, often requiring lower catalyst loadings and temperatures. This is particularly advantageous for complex, late-stage syntheses involving thermally sensitive functional groups. In reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, iodopyrazines consistently provide higher yields in shorter reaction times compared to their bromo and chloro counterparts.[4]
-
This compound: This reagent represents the "gold standard" due to its balanced reactivity and cost. It is stable enough for easy handling and storage while being sufficiently reactive for most standard cross-coupling protocols, providing good to excellent yields.[5]
-
5-chloro-N-methylpyrazin-2-amine: As the least reactive of the common halogens, the chloro-analog requires more forcing reaction conditions. This includes higher temperatures, longer reaction times, and, critically, the use of more sophisticated catalyst systems. Modern bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to achieve efficient oxidative addition.[6] However, its lower cost and the potential for selective, sequential couplings on a molecule bearing both chloro and bromo/iodo groups make it a valuable strategic reagent.
Table 1: Comparative Reactivity of Halopyrazines in Cross-Coupling Reactions
| Halogen (X) | Relative Reactivity in Oxidative Addition | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Iodo (I) | Highest | Mild (lower temp, shorter time) | High yields, good for sensitive substrates | Higher cost, potential for catalyst inhibition in some cases |
| Bromo (Br) | Intermediate | Standard conditions | Balanced reactivity and cost, widely available | May require heating, less reactive than iodo |
| Chloro (Cl) | Lowest | Forcing (higher temp, advanced catalysts) | Lower cost, enables sequential coupling strategies | Requires specialized catalysts, harsher conditions |
II. Expanding the Electrophile Toolkit: The Use of Pseudohalides
Beyond halogens, pseudohalides like trifluoromethanesulfonates (triflates, -OTf) can serve as excellent leaving groups in cross-coupling reactions.
5-triflyloxy-N-methylpyrazin-2-amine
While less common in the literature for this specific scaffold, the triflate analog represents a potent electrophile. The triflate group's high reactivity, often comparable to or exceeding that of an iodide, allows for very mild reaction conditions.
Synthetic Considerations: The synthesis of the triflate precursor typically involves the reaction of the corresponding pyrazin-2-ol with a triflylating agent like triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (Comins' reagent).
Performance: The primary advantage of using a triflate is its high reactivity, which can drive difficult couplings to completion where even bromides are sluggish. However, this comes at the cost of reagent expense and potentially lower stability compared to aryl halides. While specific examples for 5-triflyloxy-N-methylpyrazin-2-amine are not prevalent in kinase inhibitor synthesis literature, the reactivity of aryl and heteroaryl triflates is well-documented, making it a viable, albeit specialized, alternative.[8]
III. Reversing Polarity: Pyrazine as the Nucleophile
A powerful alternative synthetic strategy involves reversing the polarity of the reactants. Instead of the pyrazine acting as the electrophile (with a halide leaving group), it can be functionalized to act as the nucleophilic partner in a cross-coupling reaction. This is typically achieved using boronic acids/esters or organostannanes.
A. Pyrazine Boronic Acids and Esters
The boronic ester derivative, such as N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine , allows the pyrazine to function as the nucleophile in Suzuki-Miyaura reactions.
Synthetic Workflow: This approach fundamentally changes the synthetic disconnection. The boronic ester is typically prepared from the corresponding bromo- or iodo-pyrazine via a Miyaura borylation reaction. The kinase inhibitor is then assembled by coupling this pyrazine boronic ester with an aryl/heteroaryl halide or triflate.
Caption: Comparison of synthetic disconnections.
Performance & Causality: This "reversed polarity" strategy offers significant advantages:
-
Access to Different Building Blocks: It allows the use of commercially available or more easily synthesized aryl halides/triflates as the electrophilic partner, which can be advantageous if the corresponding aryl boronic acid is unstable or difficult to prepare.
-
Late-Stage Diversification: If a common intermediate possesses a halide, a library of inhibitors can be rapidly generated by coupling with the pyrazine boronic ester.
-
Stability: Pinacol boronic esters are generally stable, crystalline solids with good shelf-life, making them convenient reagents.[9]
B. Pyrazine Organostannanes
For Stille cross-coupling reactions, a stannane derivative such as 5-(tributylstannyl)-N-methylpyrazin-2-amine can be used.[10]
Performance: Stille coupling is known for its tolerance of a wide array of functional groups and the relative stability of organostannane reagents to air and moisture.[5] However, the primary drawback of this methodology is the toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the final product, a significant concern in medicinal chemistry. For this reason, Suzuki-Miyaura couplings are generally preferred in pharmaceutical development.
IV. Bioisosteric Replacements: Scaffolds Beyond Pyrazine
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic properties.[11] Several heterocyclic scaffolds can act as effective bioisosteres for the 2-aminopyrazine hinge-binding motif.
A. Aminopyrimidines
The 2-aminopyrimidine scaffold is perhaps the most common bioisostere for 2-aminopyrazine.[1] Like pyrazine, the pyrimidine ring nitrogens can act as hydrogen bond acceptors, interacting with the kinase hinge. The 2-amino group provides the crucial hydrogen bond donor.
Biological Impact: The change from a pyrazine to a pyrimidine subtly alters the electronic distribution and vectoral projection of substituents. This can have a profound impact on kinase selectivity and potency. For example, in a series of RET kinase inhibitors, various hinge-binding chemotypes including aminopyrimidines and aminopyridines were explored, demonstrating that small changes to this core can significantly alter the biological profile.[12]
Table 2: IC₅₀ Comparison of Pyrazine vs. Bioisosteric Scaffolds in Kinase Inhibitors
| Kinase Target | Original Scaffold | Inhibitor Example | IC₅₀ (nM) | Bioisosteric Scaffold | Analog Example | IC₅₀ (nM) | Reference(s) |
|---|---|---|---|---|---|---|---|
| SYK | Aminopyrazine | Entospletinib (6) | 16.5 | Indazole | Lanraplenib (7) | 9.2 | [1] |
| PLK4 | Aminopyrazine* | (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one precursor | (Potent) | Indazole | CFI-400945 | 2.8 | [13] |
| c-Met | Quinoline | Cabozantinib | 5.4 | Pyridine | Compound 4 | 4.9 |[11] |
*Note: In the development of CFI-400945, the indazole was a bioisosteric replacement for a precursor scaffold that utilized an aminopyrazine-like hinge interaction. The direct aminopyrazine analog's IC₅₀ is not published, but the principle of successful replacement is demonstrated.
B. Indazoles
Indazole is another highly successful bioisostere. It can present both a hydrogen bond donor (the N-H of the pyrazole ring) and an acceptor (the second pyrazole nitrogen), effectively mimicking the aminopyrazine interaction with the kinase hinge.
Case Study: PLK4 Inhibitor CFI-400945 The development of the potent and selective Polo-like kinase 4 (PLK4) inhibitor, CFI-400945, provides a compelling example. Initial lead compounds featured a scaffold that was ultimately replaced by a bioisosteric 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one core.[13] This substitution not only retained the critical hinge-binding interactions but also improved drug-like properties, leading to a clinical candidate.[14] The synthesis of CFI-400945 utilizes a Suzuki coupling between an indazole boronic acid derivative and a halogenated spiro-indolinone, showcasing the synthetic utility of this alternative scaffold.[15]
Caption: Logic of bioisosteric replacement in drug design.
V. Experimental Protocols: A Practical Guide
The following protocols provide a generalized framework for key cross-coupling reactions. Researchers should note that optimization of catalyst, ligand, base, solvent, and temperature is often required for specific substrate combinations.
Protocol 1: Suzuki-Miyaura Coupling (General Procedure)
This protocol is applicable for coupling 5-halo-N-methylpyrazin-2-amines with arylboronic acids.
Materials:
-
5-Halo-N-methylpyrazin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv or PdCl₂(dppf), 0.05 equiv)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1)
-
Schlenk flask or reaction vial, magnetic stirrer, heating mantle, inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the 5-halo-N-methylpyrazin-2-amine, arylboronic acid, and base.
-
Seal the flask, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig Amination (General Procedure)
This protocol is suitable for coupling 5-halo-N-methylpyrazin-2-amines with an amine nucleophile.
Materials:
-
5-Halo-N-methylpyrazin-2-amine (1.0 equiv)
-
Amine nucleophile (1.1-1.3 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., XPhos or SPhos, 0.08 equiv)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or sealed tube, magnetic stirrer, heating mantle, inert atmosphere
Procedure:
-
To a dry Schlenk flask or sealed tube, add the base.
-
In a separate vial, dissolve the palladium precatalyst and the phosphine ligand in a small amount of the reaction solvent to form the active catalyst.
-
To the Schlenk flask, add the 5-halo-N-methylpyrazin-2-amine and the amine nucleophile.
-
Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).
-
Add the bulk of the anhydrous, degassed solvent, followed by the prepared catalyst solution via syringe.
-
Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride if a strong base was used.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Future Outlook
While this compound remains a foundational and highly effective building block for kinase inhibitor synthesis, a comprehensive understanding of its alternatives is crucial for strategic and efficient drug discovery. The choice of reagent is a multi-faceted decision driven by factors of reactivity, cost, position in the synthetic route, and the desired biological profile.
-
Halogen modulation (Cl, I) offers a direct way to tune reactivity for either milder conditions or orthogonal synthesis.
-
Reversed polarity approaches using boronic esters provide significant flexibility in synthetic design and access to a different pool of commercially available starting materials.
-
Bioisosteric replacements with scaffolds like aminopyrimidines and indazoles represent a powerful strategy for modulating potency, selectivity, and drug-like properties, as successfully demonstrated in the development of clinical candidates like CFI-400945.
As the field of kinase drug discovery continues to evolve, the demand for novel chemical matter and efficient synthetic routes will only increase. By leveraging the diverse toolkit of aminopyrazine surrogates and alternative coupling strategies detailed in this guide, medicinal chemists are better equipped to navigate the complexities of kinase inhibitor design and accelerate the development of next-generation targeted therapies.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101857575A - Industrial preparation method of 5-methylpyrazin-2-amine - Google Patents [patents.google.com]
- 4. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi-res.com [mdpi-res.com]
- 13. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of 5-bromo-N-methylpyrazin-2-amine Analogs for Kinase Inhibition
This guide provides an in-depth analysis of the structure-activity relationships (SAR) surrounding the 5-bromo-N-methylpyrazin-2-amine scaffold. While direct and extensive public literature on the SAR of this specific molecule is limited, we will leverage robust data from closely related 2-aminopyrazine analogs, particularly potent kinase inhibitors, to provide a predictive and comparative framework. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
Introduction: The 2-Aminopyrazine Scaffold in Kinase Inhibition
The 2-aminopyrazine motif is a well-established "privileged scaffold" in medicinal chemistry, particularly in the realm of protein kinase inhibitors.[1] Its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an excellent starting point for the design of potent and selective inhibitors. Several clinically approved and investigational kinase inhibitors incorporate this core structure.[1] The focus of this guide, the this compound scaffold, presents key opportunities for structural modification to optimize potency, selectivity, and pharmacokinetic properties.
The Core Scaffold: Deconstructing this compound
The this compound structure can be broken down into three key components, each offering a vector for chemical modification and SAR exploration:
-
The 2-Aminopyrazine Core: This is the primary pharmacophore responsible for anchoring the molecule within the ATP-binding pocket of a kinase through hydrogen bonding with the hinge region.
-
The 5-Bromo Substituent: The bromine atom at the 5-position offers several possibilities. It can act as a hydrogen bond acceptor, and its size and electronics influence the overall shape and properties of the molecule. Crucially, it serves as a versatile chemical handle for introducing a wide array of substituents via cross-coupling reactions.
-
The N-Methyl Group: The methyl group on the exocyclic amine is a simple substitution that can be varied to probe the steric and electronic requirements of the binding pocket.
Comparative SAR Analysis of 2-Aminopyrazine Analogs as Nek2 Kinase Inhibitors
A systematic study of aminopyrazine inhibitors targeting the mitotic kinase Nek2 provides a foundational understanding of the SAR for this class of compounds, which can be extrapolated to the this compound scaffold.[2][3]
The Essential Role of the 2-Aminopyrazine Moiety
The 2-aminopyrazine ring consistently forms two crucial hydrogen bonds with the hinge region of the Nek2 kinase.[2] This interaction is a hallmark of many type I kinase inhibitors and is considered essential for potent inhibition.
Impact of Substitutions at the 5-Position
In the Nek2 inhibitor series, the 5-position of the pyrazine ring was explored with various substituents. While a direct bromo-substitution was not reported in this specific study, the nature of the substituent at this position significantly impacted potency. For instance, the introduction of a trimethoxyphenyl group at a position analogous to the 5-position resulted in hydrophobic interactions with Ile14 and Gly92 in Nek2, contributing to the compound's potency.[2] This highlights the importance of exploring substituents at the 5-position that can engage in favorable interactions with the surrounding amino acid residues.
Influence of Modifications on the Exocyclic Amino Group
The study on Nek2 inhibitors also revealed the importance of the substituent on the exocyclic amino group. While the initial hit contained a simple amino group, modifications to this position were not extensively detailed in the provided abstracts. However, in many kinase inhibitor scaffolds, varying the alkyl or aryl substituents on the exocyclic amine can significantly modulate potency and selectivity by probing different regions of the ATP-binding pocket.
Data Summary: SAR of Aminopyrazine-Based Nek2 Inhibitors
The following table summarizes the key SAR findings from the study of aminopyrazine inhibitors of Nek2, which will serve as a basis for our comparative analysis.
| Compound ID (Reference) | Core Structure Modification | Target | IC50 (µM) | Key SAR Observation |
| 2 [2] | HTS Hit with trimethoxyphenyl and piperidine moieties | Nek2 | (Not specified) | Binds to an unusual, inactive conformation of the kinase. The aminopyrazine forms two hydrogen bonds with the hinge region. |
| 12 [2] | Carboxylic acid modification on the piperidine ring | Nek2 | (Not specified) | The carboxylic acid group interacts with Tyr70, Lys37, and Asp159. |
| 31 [2] | Optimized substitution on the piperidine ring | Nek2 | (Not specified) | Most active compound in the series with good selectivity against Plk1. |
| Thiophene Analogs [2] | Replacement of the trimethoxyphenyl group with thiophene derivatives | Nek2 | (Not specified) | Improved cell permeability. |
Experimental Protocols
General Synthesis of this compound Analogs
A general synthetic route to access analogs of this compound is outlined below. This typically involves a bromination step followed by diversification through cross-coupling reactions.
Step 1: Bromination of 2-amino-5-methylpyrazine [4]
-
Dissolve 2-amino-5-methylpyrazine in a suitable solvent such as dichloromethane.
-
Add a brominating agent, for example, bromine in the presence of a base like pyridine.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work up the reaction by quenching with water, separating the organic layer, washing with brine, and drying over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain 2-amino-3-bromo-5-methylpyrazine.
Step 2: Suzuki-Miyaura Cross-Coupling for Diversification at the 5-Position [5]
-
To a reaction vessel, add the 5-bromopyrazine derivative, a suitable aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₃PO₄).
-
Add a solvent system such as a mixture of 1,4-dioxane and water.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the final compound by column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound (analog of this compound) to a 96-well plate.
-
Incubate the plate at the optimal temperature for the kinase for a specified duration.
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.
-
Measure the luminescence using a plate reader. The light output is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Visualizing SAR and Experimental Workflow
Key SAR Insights for Aminopyrazine Kinase Inhibitors
Caption: Key modification points on the 2-aminopyrazine scaffold.
Experimental Workflow for SAR Studies
Caption: Iterative cycle of synthesis and evaluation in SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the comprehensive analysis of related 2-aminopyrazine analogs, it is evident that modifications at the 5-position and on the N-methyl group are critical for optimizing biological activity. The bromine atom at the 5-position is a particularly attractive feature, offering a gateway to a diverse chemical space through modern cross-coupling methodologies. Future research should focus on the systematic exploration of these positions to develop potent and selective kinase inhibitors with desirable drug-like properties.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminopyrazine inhibitors binding to an unusual inactive conformation of the mitotic kinase Nek2: SAR and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activity Screening of a 5-bromo-N-methylpyrazin-2-amine Derivative Library
Introduction: The Rationale for Screening Pyrazine Derivatives
In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug discovery. The pyrazine scaffold, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is of particular interest. Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The pyrazine ring's nitrogen atoms are excellent hydrogen bond acceptors, allowing them to interact with various biological targets, notably the ATP-binding pocket of kinases.[3]
This guide focuses on a hypothetical library of derivatives based on the core structure of 5-bromo-N-methylpyrazin-2-amine. The strategic inclusion of a bromine atom at the 5-position offers a handle for further chemical modification (e.g., cross-coupling reactions), while the N-methyl group at the 2-position provides a point of modulation for solubility and metabolic stability. By systematically modifying other positions on the pyrazine ring, a diverse chemical library can be generated to probe structure-activity relationships (SAR).[4][5]
This document provides a comparative framework for screening such a library against three common biological targets: cancer cell lines, protein kinases, and microbial pathogens. We will delve into the causality behind experimental choices, provide detailed protocols, and present illustrative data to guide researchers in designing and executing a robust screening campaign.
The Screening Cascade: A Strategic Workflow
A successful screening campaign is not a single experiment but a multi-step process designed to efficiently identify and validate promising compounds. The workflow involves a primary screen to identify initial "hits," followed by secondary assays to confirm activity and eliminate false positives, and finally, lead optimization to improve potency and drug-like properties.
Caption: A generalized workflow for a drug discovery screening cascade.
Comparative Analysis of Primary Screening Platforms
The initial choice of a primary screen is dictated by the therapeutic hypothesis. Given the known biological activities of pyrazines, we will compare three distinct high-throughput screening (HTS) approaches.
Platform 1: Anticancer Activity (Cellular Cytotoxicity)
Rationale: Many pyrazine derivatives have demonstrated antiproliferative effects against various cancer cell lines.[6][7][8] A primary screen measuring cytotoxicity is a direct and effective method to identify compounds with potential as anticancer agents.
Featured Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. [9] This colorimetric assay is a gold standard for assessing cell viability. The principle is based on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in living cells to form a purple, insoluble formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.
The following table presents hypothetical data for a subset of our pyrazine library. This data is designed to illustrate how structure modifications can impact biological activity.
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM)[12][13] |
| PZA-001 | H | H | > 100 |
| PZA-002 | 4-Fluorophenyl | H | 25.4 |
| PZA-003 | 4-Methoxyphenyl | H | 15.2 |
| PZA-004 | 3-Chlorophenyl | H | 8.9 |
| PZA-005 | 4-Fluorophenyl | Methyl | 45.1 |
| PZA-006 | 4-Methoxyphenyl | Methyl | 32.7 |
| PZA-007 | 3-Chlorophenyl | Methyl | 18.3 |
| Doxorubicin | Reference Drug | - | 0.8 |
Interpretation of SAR:
-
Effect of R1: The introduction of an aryl group at the R1 position (PZA-002 to PZA-004) significantly increases cytotoxic activity compared to the unsubstituted parent compound (PZA-001). Electron-withdrawing groups (e.g., 3-Chloro) appear to confer greater potency than electron-donating groups (e.g., 4-Methoxy). This suggests that electronic properties at this position are crucial for activity.[14]
-
Effect of R2: The addition of a methyl group at the R2 position (PZA-005 to PZA-007) generally leads to a decrease in potency compared to their R2-unsubstituted counterparts. This could be due to steric hindrance at the target binding site.
-
Cell Seeding: Seed A549 cells into a 96-well flat-bottom plate at a density of 5,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[10] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle controls (DMSO only) and untreated controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂. The duration of exposure is critical and may need optimization.[13]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the MTT to purple formazan crystals.[11]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration. Use non-linear regression to fit a dose-response curve and determine the IC50 value.[13]
Platform 2: Kinase Inhibition (Biochemical Assay)
Rationale: As previously mentioned, the pyrazine scaffold is a "privileged" structure for kinase inhibition.[3] Protein kinases are crucial regulators of cell signaling and are highly attractive targets for drug discovery, particularly in oncology.[15] High-throughput biochemical assays can efficiently screen large compound libraries for kinase inhibitors.[16][17]
Featured Assay: Kinase-Glo® Luminescent Kinase Assay. This is a homogeneous, non-radioactive assay that measures the amount of ATP remaining in solution following a kinase reaction.[17] The assay works by using the remaining ATP as a substrate for luciferase to generate a luminescent signal. The amount of light produced is inversely proportional to the kinase activity. It is a universal assay suitable for a wide variety of kinases.[17]
| Compound ID | R1-Substituent | R2-Substituent | IC50 (µM)[12][18] |
| PZA-001 | H | H | > 50 |
| PZA-002 | 4-Fluorophenyl | H | 10.5 |
| PZA-003 | 4-Methoxyphenyl | H | 22.1 |
| PZA-004 | 3-Chlorophenyl | H | 5.3 |
| PZA-008 | Pyridin-4-yl | H | 1.2 |
| PZA-009 | Pyrimidin-5-yl | H | 0.8 |
| PZA-010 | 3-Chlorophenyl | Methyl | 15.8 |
| Alisertib | Reference Drug | - | 0.02 |
Interpretation of SAR:
-
Aryl vs. Heteroaryl at R1: While phenyl groups confer activity (PZA-002 to PZA-004), replacing them with nitrogen-containing heteroaryl rings like pyridine (PZA-008) and pyrimidine (PZA-009) dramatically increases potency. This is likely due to the formation of additional, favorable hydrogen bond interactions within the kinase hinge region.[3]
-
Steric Hindrance at R2: Similar to the cytotoxicity data, adding a methyl group at R2 (PZA-010 vs. PZA-004) reduces inhibitory activity, reinforcing the hypothesis of steric clashes.
Caption: A simplified pathway of competitive kinase inhibition.
-
Reaction Setup: In a 384-well plate, set up the kinase reaction. This includes the kinase (e.g., Aurora A), the substrate (e.g., a specific peptide), ATP at a concentration near its Km, and the buffer.
-
Compound Addition: Add the pyrazine derivatives at various concentrations to the reaction wells. Include a "no inhibitor" control (positive control for kinase activity) and a "no enzyme" control (background).
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Add an equal volume of Kinase-Glo® Reagent to each well. This reagent contains luciferase and its substrate, which stops the kinase reaction and initiates the luminescence reaction.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Calculate percent inhibition relative to the "no inhibitor" control. Plot percent inhibition against compound concentration and use non-linear regression to determine the IC50 value.[19]
Platform 3: Antimicrobial Activity
Rationale: The pyrazine nucleus is present in numerous compounds with demonstrated activity against bacterial and fungal pathogens.[20][21][22] Screening for antimicrobial activity can uncover novel leads to combat infectious diseases, an area of critical unmet medical need.
Featured Assay: Broth Microdilution Method. This is a standard method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[20] The MIC is the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[23]
| Compound ID | R1-Substituent | R2-Substituent | MIC (µg/mL)[20][22] |
| PZA-001 | H | H | > 256 |
| PZA-002 | 4-Fluorophenyl | H | 128 |
| PZA-004 | 3-Chlorophenyl | H | 64 |
| PZA-011 | 2,4-Dichlorophenyl | H | 32 |
| PZA-012 | 4-Fluorophenyl | Ethyl | > 256 |
| PZA-013 | 3-Chlorophenyl | Ethyl | 128 |
| PZA-014 | 2,4-Dichlorophenyl | Ethyl | 64 |
| Vancomycin | Reference Drug | - | 1 |
Interpretation of SAR:
-
Halogenation at R1: Increased halogenation on the R1-phenyl ring appears to correlate with improved antibacterial activity. The dichlorophenyl derivative (PZA-011) is more potent than the monochlorophenyl (PZA-004) and fluorophenyl (PZA-002) derivatives. This suggests that lipophilicity and specific electronic interactions are important for antimicrobial action.
-
Bulky Groups at R2: Replacing the hydrogen at R2 with a larger ethyl group (PZA-012 to PZA-014) consistently leads to a decrease in or abolishment of activity, highlighting a strict steric requirement at this position for the antimicrobial target.
-
Preparation of Inoculum: Culture S. aureus in Mueller-Hinton Broth (MHB). Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in MHB. The typical concentration range is from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and a standard antibiotic control (e.g., Vancomycin).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity, which indicates bacterial growth. The MIC is the lowest concentration of the compound where no visible growth is observed.[20] Optionally, an indicator dye like resazurin can be added to aid in visualization, or absorbance at 600 nm can be measured.
Conclusion and Forward Look
This guide provides a comparative framework for the initial biological screening of a this compound derivative library. We have explored three distinct, high-value screening platforms—cytotoxicity, kinase inhibition, and antimicrobial—and demonstrated how each can yield valuable insights into the therapeutic potential of this chemical scaffold. The provided protocols are robust and widely used, and the illustrative data highlights the importance of systematic chemical modification for elucidating structure-activity relationships.
The journey from a primary hit to a clinical candidate is long and requires a multidisciplinary approach. Hits identified from these primary screens must be subjected to rigorous validation through orthogonal assays, selectivity profiling, and preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies. The initial SAR trends observed will guide the next phase of medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties. By employing a logical and well-designed screening cascade, researchers can efficiently navigate the vast chemical space of pyrazine derivatives to uncover novel therapeutic agents.
References
- 1. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijcrt.org [ijcrt.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. IC50 - Wikipedia [en.wikipedia.org]
- 13. clyte.tech [clyte.tech]
- 14. researchgate.net [researchgate.net]
- 15. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. promega.co.uk [promega.co.uk]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Catalytic Landscape: A Comparative Guide to the Functionalization of 5-bromo-N-methylpyrazin-2-amine
In the intricate world of medicinal chemistry and drug development, the pyrazine scaffold stands as a cornerstone of many therapeutic agents. Its unique electronic properties and ability to engage in crucial hydrogen bonding interactions make it a privileged heterocycle. The functionalization of this core, particularly the introduction of diverse substituents, is a critical step in the journey of discovery. 5-bromo-N-methylpyrazin-2-amine is a versatile building block, poised for a variety of transformations that can unlock novel chemical space. However, the successful derivatization of this electron-deficient, coordinating heterocycle is highly dependent on the judicious selection of the catalyst system.
This guide provides an in-depth comparison of the efficacy of different catalyst systems for the most pertinent cross-coupling reactions of this compound. While direct experimental data for this specific substrate is limited in publicly accessible literature, this analysis is built upon established principles and extensive data from structurally analogous and electronically similar substrates, such as other bromopyrazines and aminobromopyridines.[1][2][3] Our objective is to provide researchers, scientists, and drug development professionals with a predictive framework to inform their synthetic strategies and accelerate their research endeavors.
The Challenge: Coupling with an Electron-Deficient, Coordinating Heterocycle
The inherent chemical nature of this compound presents a unique set of challenges for catalyst-mediated cross-coupling reactions. The electron-withdrawing pyrazine ring can deactivate the C-Br bond towards oxidative addition, a critical step in many catalytic cycles.[4] Furthermore, the presence of two nitrogen atoms, particularly the basic amino group, can lead to catalyst inhibition or poisoning through coordination to the metal center.[1] This necessitates the use of robust and carefully tailored catalyst systems to achieve efficient and high-yielding transformations.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura reaction is a powerhouse in C(sp²)-C(sp²) bond formation, prized for its operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[1][3] For a substrate like this compound, the choice of a palladium catalyst and ligand is paramount to overcoming the aforementioned challenges.
Comparative Efficacy of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Efficacy & Remarks |
| System 1 | Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 |
| System 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100-110 |
| System 3 | Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 60-80 |
Mechanistic Insights & Experimental Rationale
The success of these systems hinges on balancing the electronic and steric properties of the catalyst. The electron-rich and bulky phosphine ligands, such as PPh₃ and SPhos, facilitate the oxidative addition of the palladium(0) species to the C-Br bond and promote the reductive elimination step.[1][3] The use of a phosphate or carbonate base is crucial for the transmetalation step, where the boronic acid is activated.[1]
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, offering a powerful method to form C-N bonds from aryl halides and amines.[4][5] This reaction is particularly relevant for expanding the chemical diversity around the pyrazine core of our target molecule.
Comparative Efficacy of Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Expected Efficacy & Remarks |
| System 1 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 80-100 |
| System 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | 1,4-Dioxane | 100-110 |
| System 3 | RuPhos Pd G3 | RuPhos | LiHMDS | THF | 65-80 |
Mechanistic Insights & Experimental Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[4] The choice of a bulky, electron-rich phosphine ligand is crucial to facilitate both the oxidative addition and the final reductive elimination step.[5]
Experimental Protocol: Buchwald-Hartwig Amination with Morpholine
Materials:
-
This compound
-
Morpholine (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
XPhos (0.04 equivalents)
-
Potassium phosphate (K₃PO₄) (1.5 equivalents)
-
Anhydrous toluene
-
Sealed tube
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, potassium phosphate, palladium(II) acetate, and the XPhos ligand.
-
Add anhydrous toluene, followed by morpholine.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira, Heck, and Stille Couplings: Expanding the Synthetic Toolbox
Beyond Suzuki and Buchwald-Hartwig reactions, other palladium-catalyzed couplings offer valuable strategies for the derivatization of this compound.
-
Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to important alkynyl-substituted pyrazines.[6][7] A typical catalyst system involves a palladium source like PdCl₂(PPh₃)₂ and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base such as triethylamine.[8]
-
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a new C-C bond, leading to vinyl-substituted pyrazines.[9][10] Catalyst systems often employ a palladium source like Pd(OAc)₂ with a phosphine ligand and a base like triethylamine.[11]
-
Stille Coupling: This reaction utilizes organostannane reagents to couple with aryl halides.[12][13] While powerful, the toxicity of tin reagents is a significant drawback.[12] A common catalyst is Pd(PPh₃)₄ in a non-polar solvent like toluene.[11]
Palladium-Catalyzed Cyanation: Introduction of a Versatile Nitrile Group
The introduction of a cyano group opens up a plethora of synthetic possibilities, as the nitrile can be readily converted into amines, carboxylic acids, and amides.[14] Palladium-catalyzed cyanation of aryl bromides offers a direct route to this valuable functional group.
Comparative Efficacy of Catalyst Systems for Cyanation
| Catalyst System | Cyanide Source | Ligand | Base | Solvent | Temperature (°C) | Expected Efficacy & Remarks |
| System 1 | K₄[Fe(CN)₆] | dppf | Na₂CO₃ | DMA | 120-140 | Good. Potassium ferrocyanide is a non-toxic and readily available cyanide source.[14][15] |
| System 2 | Zn(CN)₂ | dppf | - | DMF | 80-100 | Good to Excellent. Zinc cyanide is another common and effective cyanide source for this transformation. |
Mechanistic Insights & Experimental Rationale
The catalytic cycle for cyanation is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the cyanide source, and reductive elimination. The choice of a ligand that can stabilize the palladium center and promote the key steps is crucial for an efficient reaction.
Conclusion
The successful functionalization of this compound is a gateway to novel and potentially bioactive molecules. While the inherent properties of this substrate present challenges, a range of powerful palladium-catalyzed cross-coupling reactions can be employed with high efficacy. The selection of the optimal catalyst system, including the palladium source, ligand, base, and solvent, is critical and should be guided by the nature of the desired transformation and the coupling partner. This guide provides a comprehensive overview of the most promising catalytic systems, grounded in the established reactivity of analogous heterocyclic compounds. By leveraging this knowledge, researchers can confidently navigate the catalytic landscape and accelerate the discovery of next-generation therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Coupling [organic-chemistry.org]
- 14. thieme-connect.de [thieme-connect.de]
- 15. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Spectroscopic Analysis: Characterizing 5-bromo-N-methylpyrazin-2-amine and its Cross-Coupling Products
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among them, substituted pyrazines represent a privileged structure, forming the core of numerous therapeutic agents. The synthetic utility of these heterocycles is largely dependent on the strategic functionalization of the pyrazine ring. 5-bromo-N-methylpyrazin-2-amine is a quintessential example of a versatile building block, poised for diversification through contemporary cross-coupling methodologies.
This guide provides an in-depth spectroscopic comparison of this compound with two of its key reaction products, derived from palladium-catalyzed Suzuki and Buchwald-Hartwig cross-coupling reactions. As researchers, scientists, and drug development professionals, our ability to unequivocally confirm the outcomes of these reactions is critical. This document moves beyond a mere listing of data, delving into the causal relationships behind the observed spectral changes. We will explore how ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry collectively provide a self-validating system for structural elucidation, ensuring the integrity of our synthetic endeavors.
The Strategic Importance of Cross-Coupling
The bromine atom at the C5 position of this compound is an ideal handle for palladium-catalyzed reactions. Its reactivity allows for the precise installation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in drug discovery.
-
Suzuki-Miyaura Coupling: This reaction forges a C-C bond by coupling the aryl bromide with an organoboron reagent, such as phenylboronic acid. It is a robust method for synthesizing biaryl compounds.[1][2]
-
Buchwald-Hartwig Amination: This powerful reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine, offering a direct route to complex arylamines.[3][4]
To illustrate the spectroscopic shifts, we will compare the starting material with two representative products: N-methyl-5-phenylpyrazin-2-amine (from Suzuki coupling) and N²-methyl-N⁵-phenylpyrazin-2,5-diamine (from Buchwald-Hartwig amination with aniline).
Caption: Reaction scheme for the diversification of this compound.
Experimental Methodologies
The integrity of spectroscopic data is founded upon robust and reproducible experimental protocols. The following sections detail the methods for both the synthesis and the subsequent analysis.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes a general method for the palladium-catalyzed coupling of the starting material with phenylboronic acid.[1][5]
-
Vessel Preparation: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 mmol, 188 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.5 mmol, 345 mg).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography.
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol outlines a procedure for the C-N bond formation with aniline.[3][6]
-
Vessel Preparation: In a glovebox, add cesium carbonate (1.4 mmol, 456 mg) to an oven-dried, sealable reaction tube.
-
Reagent Addition: Add this compound (1.0 mmol, 188 mg), the palladium catalyst precursor Pd₂(dba)₃ (0.02 mmol, 18 mg), and the ligand Xantphos (0.04 mmol, 23 mg).
-
Reactant & Solvent Addition: Remove the tube from the glovebox. Add aniline (1.2 mmol, 112 mg) and anhydrous toluene (5 mL) via syringe under an argon atmosphere.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath for 18-24 hours.
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 3: Spectroscopic Analysis
Standard procedures were followed for acquiring the spectroscopic data for the starting material and purified products.[7]
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃), with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: Spectra were obtained using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Low-resolution mass spectra were obtained using an electron ionization (EI) source. The data is reported as a mass-to-charge ratio (m/z).
Caption: A generalized workflow for the spectroscopic characterization of synthesized compounds.
Comparative Spectroscopic Analysis
The true power of spectroscopy lies in comparison. By analyzing the spectra of the starting material and its products side-by-side, we can pinpoint the exact structural changes that have occurred.
¹H NMR Spectroscopy: Mapping the Protons
Proton NMR provides a detailed map of the hydrogen atoms in a molecule. The substitution of the bromine atom induces predictable changes in the chemical environment of the pyrazine ring protons.
-
This compound (Starting Material): The spectrum is simple, showing two singlets for the pyrazine protons (H3 and H6) and a doublet for the N-methyl group coupled to the N-H proton. The N-H proton itself appears as a broad quartet.
-
N-methyl-5-phenylpyrazin-2-amine (Suzuki Product): The most significant change is the appearance of a new set of signals in the aromatic region (7.2-7.8 ppm) corresponding to the five protons of the newly installed phenyl ring. Furthermore, the H6 proton of the pyrazine ring experiences a notable downfield shift due to the anisotropic effect of the adjacent phenyl ring.
-
N²-methyl-N⁵-phenylpyrazin-2,5-diamine (Buchwald-Hartwig Product): This spectrum also shows new signals for the phenyl group. The pyrazine protons shift significantly compared to the starting material, reflecting the replacement of the electronegative bromine with an electron-donating aniline group.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm), Multiplicity, J (Hz), Assignment |
|---|---|
| Starting Material | 8.01 (s, 1H, H3), 7.85 (s, 1H, H6), 4.95 (br q, 1H, J=4.8 Hz, NH), 3.05 (d, 3H, J=4.8 Hz, N-CH₃) |
| Suzuki Product | 8.20 (s, 1H, H3), 8.05 (s, 1H, H6), 7.75-7.85 (m, 2H, Ar-H), 7.30-7.45 (m, 3H, Ar-H), 5.01 (br s, 1H, NH), 3.10 (d, 3H, J=4.9 Hz, N-CH₃) |
| Buchwald-Hartwig Product | 7.95 (s, 1H, H3), 7.55 (s, 1H, H6), 7.20-7.35 (m, 5H, Ar-H), 6.80 (br s, 1H, Ar-NH), 5.10 (br s, 1H, Me-NH), 3.08 (d, 3H, J=4.7 Hz, N-CH₃) |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy allows us to observe the carbon framework of the molecules. The key diagnostic is the signal for the carbon atom bonded to bromine (C5).
-
Starting Material: The C5 carbon directly attached to the bromine atom is observed at approximately 130 ppm. Its chemical shift is influenced by the strong electronegativity of the halogen.
-
Suzuki Product: Upon successful coupling, the signal for C5 shifts significantly downfield to ~145 ppm, now representing a quaternary carbon bonded to the phenyl ring. The C-Br signal at ~130 ppm disappears completely, and new signals corresponding to the phenyl carbons appear.
-
Buchwald-Hartwig Product: The C5 signal also disappears from its original position and shifts downfield to ~148 ppm, now bonded to the nitrogen of the aniline group. New signals for the phenyl group carbons are also observed.
Table 2: Key Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Compound | Key δ (ppm), Assignment |
|---|---|
| Starting Material | 158.5 (C2), 145.2 (C6), 138.1 (C3), 130.0 (C5-Br) , 28.5 (N-CH₃) |
| Suzuki Product | 157.9 (C2), 145.5 (C5) , 144.8 (C6), 137.5 (C3), 136.2 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.1 (Ar-CH), 28.7 (N-CH₃) |
| Buchwald-Hartwig Product | 158.1 (C2), 148.0 (C5) , 142.3 (C6), 135.0 (C3), 139.5 (Ar-C), 129.2 (Ar-CH), 122.0 (Ar-CH), 118.5 (Ar-CH), 28.6 (N-CH₃) |
FT-IR Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is highly effective for identifying the presence and absence of specific functional groups and bond types.
-
Starting Material: The spectrum is characterized by a sharp N-H stretching vibration (~3400 cm⁻¹), aromatic C-H stretches (~3100 cm⁻¹), C=N stretches of the pyrazine ring (~1550-1600 cm⁻¹), and a distinct C-Br stretching vibration in the fingerprint region (~600-700 cm⁻¹).
-
Reaction Products: The most telling change in the spectra of both products is the disappearance of the C-Br stretch. This provides strong evidence that the bromine atom has been displaced. The rest of the spectrum retains features of the pyrazine core and N-methylamine group, with additional bands corresponding to the new aromatic ring. The Buchwald-Hartwig product will also show a second, distinct N-H stretching band from the new secondary amine.
Table 3: Comparative FT-IR Data (cm⁻¹)
| Compound | ν (N-H) | ν (Aromatic C-H) | ν (C=N / C=C) | ν (C-Br) |
|---|---|---|---|---|
| Starting Material | ~3410 | ~3080 | ~1580, 1540 | ~680 |
| Suzuki Product | ~3405 | ~3075, 3030 | ~1585, 1535 | Absent |
| Buchwald-Hartwig Product | ~3400, ~3350 | ~3070, 3025 | ~1590, 1530 | Absent |
Mass Spectrometry: Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the molecular weight of a compound and, in the case of bromine, a unique isotopic signature that is unmistakably diagnostic.
-
Starting Material: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[8] Consequently, the mass spectrum of this compound exhibits a characteristic pair of molecular ion peaks (M⁺ and [M+2]⁺) of roughly equal intensity at m/z 187 and 189. The presence of this isotopic pattern is definitive proof of a single bromine atom in the molecule.[8][9]
-
Reaction Products: In the spectra of both the Suzuki and Buchwald-Hartwig products, this 1:1 isotopic pattern is completely absent. Instead, a single molecular ion peak is observed at the expected mass for the new compound. This confirms the successful displacement of the bromine atom.
Table 4: Comparative Mass Spectrometry Data (EI)
| Compound | Molecular Formula | Calculated M.W. | Observed m/z (M⁺) | Key Diagnostic Feature |
|---|---|---|---|---|
| Starting Material | C₅H₆BrN₃ | 188.03 | 187, 189 | 1:1 isotopic pattern for Bromine |
| Suzuki Product | C₁₁H₁₁N₃ | 185.23 | 185 | Absence of Br isotopic pattern |
| Buchwald-Hartwig Product | C₁₁H₁₂N₄ | 200.24 | 200 | Absence of Br isotopic pattern |
Conclusion: A Unified Narrative of Transformation
The successful characterization of synthetic products requires a multi-faceted analytical approach. As demonstrated, no single technique tells the whole story. It is the convergence of evidence from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry that provides an unassailable confirmation of structure.
For the transformation of this compound, the key takeaways are:
-
Disappearance of Bromine: Evidenced by the loss of the C-Br signal in the ¹³C NMR, the disappearance of the C-Br stretch in the FT-IR, and, most definitively, the absence of the characteristic 1:1 M⁺/[M+2]⁺ isotopic pattern in the mass spectrum.
-
Incorporation of New Groups: Confirmed by the appearance of new aromatic proton and carbon signals in the NMR spectra for both products, and a second N-H stretch in the FT-IR for the Buchwald-Hartwig product.
-
Confirmation of Molecular Weight: The molecular ion peaks in the mass spectra of the products align perfectly with the calculated masses for the desired C-C and C-N coupled structures.
By systematically applying these spectroscopic techniques and understanding the causal links between structural changes and spectral output, researchers can proceed with confidence in the integrity of their synthesized molecules, accelerating the pace of discovery in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tutorchase.com [tutorchase.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
